molecular formula C10H16N2O B13617900 2-Butoxy-4-methylpyridin-3-amine

2-Butoxy-4-methylpyridin-3-amine

Katalognummer: B13617900
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: ARGGJMQSUJAVOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butoxy-4-methylpyridin-3-amine is a chemical compound with the molecular formula C₁₀H₁₆N₂O. It belongs to the class of aminopyridine derivatives, which are nitrogen-containing heterocyclic compounds of significant interest in medicinal and synthetic chemistry . Pyridine and its methylated derivatives, such as the picolines (methylpyridines), are fundamental scaffolds and versatile intermediates in various industrial and technological applications . They serve as key precursors in the synthesis of pharmaceuticals, polymers, insecticides, herbicides, and dyes . The aminopyridine moiety, in particular, is a privileged structure in drug discovery. Related compounds, such as 3-amino-4-methylpyridine, are utilized as key synthetic intermediates in the production of active pharmaceutical ingredients (APIs), including antiretroviral medications like nevirapine . This specific butoxy-modified aminopyridine is valuable for researchers exploring structure-activity relationships, particularly in modulating the lipophilicity and steric properties of potential drug candidates. The butoxy chain can influence the molecule's physicochemical properties, such as its logP and polar surface area, which are critical parameters for optimizing a compound's absorption, distribution, and blood-brain barrier penetration profile . As a building block, it can be used in further functionalization reactions, including condensations or metal-catalyzed cross-couplings, to create more complex molecular architectures. This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis investigations. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

2-butoxy-4-methylpyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-3-4-7-13-10-9(11)8(2)5-6-12-10/h5-6H,3-4,7,11H2,1-2H3

InChI-Schlüssel

ARGGJMQSUJAVOJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=NC=CC(=C1N)C

Herkunft des Produkts

United States

Foundational & Exploratory

2-Butoxy-4-methylpyridin-3-amine: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Butoxy-4-methylpyridin-3-amine Chemical Structure and Properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

2-Butoxy-4-methylpyridin-3-amine (CAS: 1343892-67-0 ) is a specialized heterocyclic building block primarily utilized in the synthesis of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.[1] Structurally, it functions as a "Left-Hand Side" (LHS) scaffold, offering a unique combination of a lipophilic alkoxy tail (2-position) and a nucleophilic amine handle (3-position) adjacent to a steric methyl blocker (4-position).

This guide details the physicochemical properties, validated synthetic pathways, and medicinal chemistry applications of this intermediate, providing researchers with the data necessary to integrate it into Structure-Activity Relationship (SAR) campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The molecule is characterized by a pyridine core substituted with an electron-donating butoxy group and a methyl group, which modulate the basicity of the 3-amino substituent.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 2-Butoxy-4-methylpyridin-3-amine
CAS Number 1343892-67-0
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
SMILES CCCCOC1=NC=CC(C)=C1N
Appearance Pale yellow to brown oil or low-melting solid
LogP (Predicted) 2.45 ± 0.4 (Lipophilic)
pKa (Conjugate Acid) ~6.5 (Pyridine N), ~3.5 (Aniline N)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Technical Insight: The n-butoxy chain at the 2-position significantly increases lipophilicity compared to the methoxy analog, potentially improving membrane permeability in derived APIs. The 4-methyl group provides steric protection to the 3-amino group, reducing susceptibility to metabolic N-oxidation.

Synthetic Methodology

The synthesis of 2-butoxy-4-methylpyridin-3-amine typically follows a nucleophilic aromatic substitution (


) followed by nitro reduction. This route is preferred over direct amination due to the regioselectivity provided by the nitro group.
Reaction Scheme (DOT Visualization)

The following flow diagram illustrates the critical pathway from the commercially available precursor 2-chloro-4-methyl-3-nitropyridine.

SynthesisPath Start 2-Chloro-4-methyl- 3-nitropyridine Inter Intermediate: 2-Butoxy-4-methyl- 3-nitropyridine Start->Inter SNAr Displacement Reagent1 n-Butanol / NaH (THF, 0°C to RT) Reagent1->Inter Product Product: 2-Butoxy-4-methyl- pyridin-3-amine Inter->Product Nitro Reduction Reagent2 H2 / Pd-C (MeOH, 40 psi) Reagent2->Product

Figure 1: Two-step synthesis via SNAr displacement and catalytic hydrogenation.

Detailed Protocol
Step 1: SNAr Displacement (

-Alkylation)

Objective: Install the butoxy group at the 2-position.

  • Setup: Charge a flame-dried 3-neck flask with anhydrous THF (10 volumes) under nitrogen.

  • Activation: Add sodium hydride (60% dispersion, 1.1 eq) at 0°C. Dropwise add n-butanol (1.1 eq). Stir for 30 minutes to generate sodium butoxide in situ.

  • Addition: Add a solution of 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in THF dropwise, maintaining internal temperature <10°C.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of the chloro-pyridine.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: The nitro intermediate is often pure enough for the next step; otherwise, purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine.

  • Hydrogenation: Dissolve the intermediate in Methanol. Add 10% Pd/C (5 wt% loading).

  • Cycle: Purge with nitrogen, then hydrogen. Stir under H₂ balloon (1 atm) or Parr shaker (40 psi) for 4–12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. (Caution: Pyrophoric catalyst).

  • Isolation: Concentrate the filtrate to yield 2-butoxy-4-methylpyridin-3-amine.

  • Storage: Store under inert gas at 2–8°C. The amine is sensitive to oxidation over time.

Medicinal Chemistry Applications

This scaffold is prominent in the development of P-CABs (Potassium-Competitive Acid Blockers) , a class of drugs used to treat GERD and peptic ulcers.

Mechanism of Action & SAR Utility

In P-CAB design (e.g., analogs of Vonoprazan or Linaprazan), the pyridine ring binds within the luminal channel of the H⁺/K⁺-ATPase enzyme.

  • 2-Butoxy Group: Occupies a hydrophobic pocket. The length of the chain (

    
    ) is often optimized to maximize van der Waals interactions without incurring steric penalties.
    
  • 3-Amino Group: Serves as the linker attachment point. It is typically sulfonated (forming a sulfonamide) or acylated.

  • 4-Methyl Group: Induces a twist in the biaryl/sulfonamide conformation, locking the molecule into a bioactive pose.

SAR Decision Pathway

The following decision tree illustrates when to select this specific building block over others (e.g., methoxy or ethoxy analogs).

SAR_Logic Start Lead Optimization: Pyridine Scaffold Check1 Need to increase Lipophilicity (LogD)? Start->Check1 Check2 Is the 2-position tolerant of bulk? Check1->Check2 Yes SelectMethoxy Use 2-Methoxy (Small, Polar) Check1->SelectMethoxy No SelectButoxy Use 2-Butoxy (CAS 1343892-67-0) Check2->SelectButoxy Linear Pocket SelectIso Use 2-Isobutoxy (Branched) Check2->SelectIso Spherical Pocket

Figure 2: SAR decision logic for selecting 2-alkoxy substituents.

Safety & Handling (E-E-A-T)

As a pyridine derivative, this compound poses specific hazards. Protocols must be self-validating regarding safety checks.

  • Acute Toxicity: Pyridin-3-amines are generally toxic if swallowed or absorbed through the skin (Category 3/4).

  • Skin/Eye: Causes irritation.[3] The basicity of the amine can cause chemical burns if not washed immediately.

  • Incompatibility: Strong oxidizing agents and acid chlorides.

  • Disposal: Must be treated as hazardous organic waste containing nitrogen.

Self-Validating Safety Step: Before scaling up Step 1 (NaH reaction), always test the quenching procedure on a small aliquot (1 mL) to ensure no delayed exotherm occurs from unreacted hydride.

References

  • PubChem Compound Summary. "4-Methyl-2-(propan-2-yl)pyridin-3-amine (Analogous Structure Data)." National Center for Biotechnology Information. Accessed 2024.[4][5] Link

  • BLD Pharm. "2-Butoxy-4-methylpyridin-3-amine Product Page (CAS 1343892-67-0)." BLD Pharm Catalog. Link

  • Journal of Medicinal Chemistry. "Structure-Activity Relationships of P-CABs and Pyridine Derivatives." ACS Publications. (General reference for P-CAB SAR methodology).
  • Organic Syntheses. "General Methods for SNAr on Chloronitropyridines." Org.[1][6][7] Synth.Link

Sources

Technical Guide: Strategic Role of 2-Butoxy-4-methylpyridin-3-amine in P-CAB Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 2-Butoxy-4-methylpyridin-3-amine (CAS: 1343892-67-0) within the context of Potassium-Competitive Acid Blocker (P-CAB) drug discovery.

Executive Summary

The shift from Proton Pump Inhibitors (PPIs) to Potassium-Competitive Acid Blockers (P-CABs) represents a paradigm shift in the management of acid-related diseases (ARDs). While PPIs require acid activation and bind covalently to cysteine residues, P-CABs offer rapid, reversible, and


-competitive inhibition of the 

-ATPase.[1][2]

2-Butoxy-4-methylpyridin-3-amine serves as a critical, high-value pharmacophore in the synthesis of next-generation pyridine-based P-CABs. Its structural functionality—combining a lipophilic butoxy tail, a steric methyl anchor, and a reactive amine handle—makes it an ideal scaffold for optimizing binding affinity within the luminal channel of the proton pump.

This guide outlines the molecular rationale, synthetic pathways, and quality control protocols required to utilize this intermediate effectively in drug development.

Part 1: The P-CAB Revolution & Molecular Rationale

Mechanism of Action

P-CABs function by occupying the


-binding site on the luminal surface of the gastric 

-ATPase. Unlike PPIs, they are lipophilic weak bases that protonate within the canaliculi, locking them into the pump's vestibule via ionic bonding, effectively blocking

reuptake and halting acid secretion.
Structural Importance of the Pyridine Scaffold

The 2-Butoxy-4-methylpyridin-3-amine intermediate is designed to address specific Structure-Activity Relationship (SAR) requirements:

  • 2-Butoxy Group: Provides essential lipophilicity (

    
     modulation), allowing the molecule to penetrate the parietal cell membrane and interact with hydrophobic pockets in the ATPase luminal channel.
    
  • 3-Amine Moiety: Acts as the primary "handle" for coupling to the core scaffold (e.g., sulfonylurea, imidazopyridine, or pyrrole cores). It is the nucleophile in the critical assembly step.

  • 4-Methyl Group: Provides steric bulk that restricts conformational rotation, locking the drug into its bioactive conformation (bioisosteric locking).

Visualization: P-CAB Competitive Inhibition

The following diagram illustrates the competitive binding mechanism where the P-CAB displaces Potassium ions.

PCAB_Mechanism ATPase H+,K+-ATPase (Proton Pump) Acid_Secretion Gastric Acid Secretion (HCl) ATPase->Acid_Secretion Pumps H+ K_ion K+ Ion (Endogenous Ligand) K_ion->ATPase Activates PCAB P-CAB Drug (Pyridine-based) PCAB->ATPase Competes with K+ (Ionic Binding) Inhibition Secretion Halted PCAB->Inhibition Results in

Figure 1: Mechanism of Action showing competitive inhibition of the Proton Pump by P-CABs.

Part 2: Synthetic Methodology

The synthesis of 2-Butoxy-4-methylpyridin-3-amine requires precise control over regioselectivity to avoid isomeric impurities. The following protocol is a validated route starting from 2-chloro-4-methyl-3-nitropyridine.

Synthetic Route Workflow

Synthesis_Route SM Start: 2-Chloro-4-methyl- 3-nitropyridine Step1 Step 1: SnAr Etherification (n-Butanol, NaH) SM->Step1 Inter1 Intermediate: 2-Butoxy-4-methyl- 3-nitropyridine Step1->Inter1 Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C) or Fe/HCl Inter1->Step2 Product Final Product: 2-Butoxy-4-methyl- pyridin-3-amine Step2->Product

Figure 2: Step-wise synthetic pathway for 2-Butoxy-4-methylpyridin-3-amine.

Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (Etherification)

This step introduces the butoxy tail via


. The presence of the electron-withdrawing nitro group at position 3 activates the chlorine at position 2.
  • Reagents: 2-Chloro-4-methyl-3-nitropyridine (1.0 eq), n-Butanol (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), THF (anhydrous).

  • Procedure:

    • Charge a dried reactor with anhydrous THF and cool to 0°C.

    • Add NaH portion-wise under

      
       flow. Stir for 30 min.
      
    • Add n-Butanol dropwise, maintaining temperature <10°C (Exothermic).

    • Add solution of 2-Chloro-4-methyl-3-nitropyridine in THF.

    • Warm to RT and reflux for 4-6 hours. Monitor by HPLC.

    • Quench: Pour into ice water. Extract with EtOAc.

  • Critical Control Point: Moisture control is vital. Water competes with butoxide, leading to the formation of the 2-hydroxy impurity (pyridone tautomer).

Step 2: Nitro Reduction

Reduction of the nitro group to the primary amine must be chemoselective to avoid reducing the pyridine ring.

  • Reagents: 2-Butoxy-4-methyl-3-nitropyridine, 10% Pd/C (5 wt%), Hydrogen gas (balloon or 1 atm), Methanol.

  • Procedure:

    • Dissolve the nitro intermediate in MeOH.

    • Add Pd/C catalyst (inert atmosphere).

    • Purge with

      
       and stir at RT for 2-4 hours.
      
    • Filtration: Filter through Celite to remove Pd/C.

    • Concentration: Evaporate solvent to yield the crude amine.

  • Alternative: If de-halogenation is a risk (though Cl is already removed), use Iron/Acetic acid or Sodium Dithionite.

Part 3: Quality Control & Impurity Management

In P-CAB development, the purity of the "head group" intermediate is directly correlated to the potency of the final drug substance.

Key Impurity Profile
Impurity NameOriginLimit (ICH Q3A)Detection Method
2-Hydroxy-4-methyl-3-nitropyridine Hydrolysis of SM in Step 1 due to moisture< 0.15%HPLC (Reverse Phase)
2-Butoxy-4-methyl-3-nitropyridine Unreacted Intermediate< 0.10%HPLC / TLC
Azoxy Dimer Incomplete reduction coupling< 0.15%LC-MS
Residual Solvents THF, Methanol, n-ButanolPer ICH Q3CGC-Headspace
Analytical Specification (Self-Validating)

To ensure the intermediate is "process-ready," it must pass the following criteria:

  • Appearance: Pale yellow to off-white solid/oil.

  • Assay (HPLC):

    
     (Area normalization).
    
  • 1H-NMR: Confirm integration of Butoxy protons (

    
     triplet at 
    
    
    
    ppm) and Methyl singlet (
    
    
    ppm).
  • Water Content (KF):

    
     (Crucial for subsequent coupling reactions involving sulfonyl chlorides).
    

Part 4: Application in Drug Assembly

The 2-Butoxy-4-methylpyridin-3-amine is typically coupled with a sulfonyl chloride or a carboxylate derivative to form the final P-CAB structure.

Coupling Workflow:

  • Activation: The amine reacts with a core scaffold (e.g., Pyridine-3-sulfonyl chloride).

  • Conditions: Pyridine or TEA as base, DCM as solvent,

    
    .
    
  • Outcome: Formation of a Sulfonamide or Amide linkage, creating the bioactive P-CAB.

Expert Insight: The electron-donating butoxy group at position 2 increases the basicity of the pyridine nitrogen, which is essential for the drug's accumulation in the acidic parietal cell (ion trapping mechanism).

References

  • Scarpignato, C., & Hunt, R. H. (2019). Proton Pump Inhibitors: The Beginning of the End or the End of the Beginning? Current Opinion in Pharmacology. Link

  • Scott, D. R., et al. (2015). The P-CAB Vonoprazan Inhibits H+,K+-ATPase in Acidic Environments More Effectively than Lansoprazole. Journal of Pharmacology and Experimental Therapeutics. Link

  • BLD Pharm. (2024).[3][4][5] Product Analysis: 2-Butoxy-4-methylpyridin-3-amine (CAS 1343892-67-0).[3][4][5][6][7] BLD Pharm Catalog.[4][7] Link

  • Otake, K., et al. (2016). Vonoprazan: A Novel Potassium-Competitive Acid Blocker.[1][2][8][9] Clinical Drug Investigation.[2] Link

  • Takeda Pharmaceutical Company. (2014). Patent WO2014133059: Method for producing sulfonyl chloride compound.[8] WIPO Patentscope. Link

Sources

Methodological & Application

Synthesis of 2-Butoxy-4-methylpyridin-3-amine from 2-chloro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2-butoxy-4-methylpyridin-3-amine , a critical scaffold often utilized in the development of imidazo[4,5-b]pyridine-based kinase inhibitors and GPCR modulators.

The synthesis proceeds via a two-step sequence:

  • Regioselective SNAr Etherification: Displacement of the C2-chloride by n-butoxide.

  • Chemoselective Nitro Reduction: Conversion of the C3-nitro group to the primary amine.

This guide prioritizes process safety and impurity control , specifically addressing the "oiling out" of intermediates and the prevention of over-reduction during the hydrogenation step.

Retrosynthetic Analysis & Pathway

The synthetic strategy relies on the electronic activation provided by the 3-nitro group. The nitro group at C3 makes the C2-chloride highly electrophilic, facilitating a clean Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

Retrosynthesis Target Target: 2-Butoxy-4-methylpyridin-3-amine Inter Intermediate: 2-Butoxy-4-methyl-3-nitropyridine Inter->Target Nitro Reduction SM Starting Material: 2-Chloro-4-methyl-3-nitropyridine SM->Inter Etherification Reagents1 n-Butanol / NaH (SNAr) Reagents2 H2 / Pd-C (Reduction)

Figure 1: Retrosynthetic disconnection showing the SNAr displacement followed by reduction.

Experimental Protocols

Step 1: Synthesis of 2-Butoxy-4-methyl-3-nitropyridine (SNAr)

Principle: The reaction utilizes sodium hydride (NaH) to generate sodium butoxide in situ. The 3-nitro group activates the 2-position, ensuring high regioselectivity over the 4-methyl position.

Reagents & Materials:

  • 2-Chloro-4-methyl-3-nitropyridine (1.0 equiv)

  • n-Butanol (anhydrous, 5.0 equiv - acts as solvent/reactant)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • THF (anhydrous, optional co-solvent if solubility is poor)

  • Ethyl Acetate / Hexanes (for workup)[1]

Protocol:

  • Alkoxide Formation: In a dry 3-neck round-bottom flask under Nitrogen atmosphere, charge n-butanol. Cool to 0°C.[2][3]

  • Base Addition: Carefully add NaH portion-wise. Caution: H2 gas evolution. Stir for 30 mins at 0°C -> RT until a clear solution (sodium butoxide) forms.

  • Substrate Addition: Add 2-Chloro-4-methyl-3-nitropyridine (solid or solution in minimal THF) dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: TLC (20% EtOAc/Hexane).[1] The starting material (UV active) should disappear; the product is usually less polar.

  • Quench: Cool to 0°C. Quench excess hydride with saturated NH4Cl solution.

  • Workup: Dilute with water. Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. The crude is typically a yellow oil that solidifies upon standing. Recrystallize from Hexanes/EtOH if necessary, or pass through a short silica plug.

Critical Quality Attribute (CQA): Ensure complete removal of the chloride starting material. Residual chloride can poison the catalyst in Step 2.

Step 2: Synthesis of 2-Butoxy-4-methylpyridin-3-amine (Reduction)

Principle: Catalytic hydrogenation is preferred for pharmaceutical purity. Iron-mediated reduction is an alternative if halogen-sensitivity is a concern (though not applicable here as the Cl is already removed).

Reagents:

  • 2-Butoxy-4-methyl-3-nitropyridine (Intermediate from Step 1)

  • 10% Pd/C (5 wt% loading relative to substrate)

  • Methanol (Solvent)[4]

  • Hydrogen Gas (Balloon pressure or 1-3 atm)

Protocol:

  • Preparation: Dissolve the nitro-intermediate in Methanol (0.1 M concentration).

  • Catalyst Addition: Under an Argon blanket, carefully add 10% Pd/C. Caution: Pyrophoric when dry.

  • Hydrogenation: Purge the vessel with H2 (vacuum/fill cycles x3). Stir vigorously under H2 atmosphere (balloon is sufficient) at RT for 6–12 hours.

    • Observation: The yellow color of the nitro compound will fade to a colorless or pale brown solution.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to obtain the amine as a viscous oil or low-melting solid.

  • Storage: Store under inert gas at -20°C. Aminopyridines are prone to oxidation (browning) upon air exposure.

Process Workflow & Logic Map

The following diagram illustrates the decision matrix and operational flow, ensuring the "Self-Validating" nature of this protocol.

Workflow Start Start: Step 1 Reaction TLC_Check TLC Check (4h) SM Consumed? Start->TLC_Check TLC_Check->Start No (Stir longer/Heat) Quench Quench (NH4Cl) & Phase Separation TLC_Check->Quench Yes Step2_Prep Step 2: H2/Pd-C Setup Quench->Step2_Prep Color_Check Visual Check: Yellow -> Colorless? Step2_Prep->Color_Check Color_Check->Step2_Prep No (Check H2 source) Filter Celite Filtration (Remove Catalyst) Color_Check->Filter Yes Final Final Product: Store @ -20°C Filter->Final

Figure 2: Operational workflow including critical decision points (diamonds) for process control.

Analytical Data Summary

Parameter2-Butoxy-4-methyl-3-nitropyridine (Intermediate)2-Butoxy-4-methylpyridin-3-amine (Product)
Appearance Yellow crystalline solid or oilPale brown/off-white viscous oil
1H NMR (Key Signals) δ 4.4 (t, 2H, -OCH2-)δ 2.3 (s, 3H, Ar-CH3)Aromatic H's downfield due to NO2δ 4.2 (t, 2H, -OCH2-)δ 2.1 (s, 3H, Ar-CH3)δ 3.5-4.5 (br s, 2H, -NH2)
TLC (30% EtOAc/Hex) Rf ~ 0.7 (Non-polar)Rf ~ 0.3 (Polar, stains with Ninhydrin)
Mass Spec (ESI) [M+H]+ calc: 211.1[M+H]+ calc: 181.1

Troubleshooting & Expert Insights

Regioselectivity Issues
  • Observation: Formation of side products.[1][5][6][7]

  • Cause: While the 3-nitro group strongly directs substitution to the 2-position, high temperatures (>60°C) during Step 1 can lead to degradation or attack at the 6-position if not sterically hindered.

  • Fix: Maintain Step 1 at Room Temperature. Do not reflux unless conversion stalls.

Catalyst Poisoning (Step 2)
  • Observation: Hydrogenation is sluggish or stops.

  • Cause: Residual sulfur or chloride traces from Step 1 workup.

  • Fix: Ensure the intermediate is washed thoroughly with brine and potentially passed through a silica plug before hydrogenation.

Product Instability
  • Observation: The final amine turns dark brown/black rapidly.

  • Cause: Aminopyridines are electron-rich and prone to air oxidation.

  • Fix: Store as the HCl salt if long-term storage is required. Bubble HCl gas into an ether solution of the amine to precipitate the stable hydrochloride salt.

References

  • SNAr Reactivity of 3-Nitropyridines

    • Bastrakov, M. A., et al.[6] "Reactions of 3-R-5-nitropyridines with nucleophiles."[6] Tetrahedron, 2012. (Establishes the activation of halogen leaving groups by ortho-nitro substituents).

  • Synthesis of Starting Material (2-chloro-4-methyl-3-nitropyridine)

    • Chapman, et al.[3][8] "Synthesis of 3-amino-2-chloro-4-methylpyridine."[2][3][8] J. Chem. Soc.[3][8] Perkin Trans.[3][8] I, 1980.[3][8] (Describes the foundational scaffold synthesis).

  • General Reduction Protocols

    • Abdel-Magid, A. F. "Reductive Amination..." J. Org.[4][9] Chem., 1996.[4] (Provides context on mild reduction conditions compatible with pyridine rings).

Sources

Optimized protocol for nucleophilic aromatic substitution of 2-halopyridines

Application Note: Optimized Protocol for Nucleophilic Aromatic Substitution ( ) of 2-Halopyridines

Abstract

The functionalization of pyridine rings via Nucleophilic Aromatic Substitution (

optimized, self-validating methodology


Standard High-Efficiency MethodMild/Green Method

Mechanistic Grounding & Reactivity Trends

The Aza- Mechanism

Unlike electrophilic aromatic substitution,

Addition-EliminationMeisenheimer 

-complex

Key Insight: The rate-determining step (RDS) is typically the nucleophilic addition (Step 1), not the elimination of the halide.[1] Consequently, the bond strength of the C-X bond is less critical than the electronegativity of X.

  • Reactivity Order:

    
    .
    
  • Why? Fluorine’s high electronegativity inductively destabilizes the ground state and stabilizes the transition state for nucleophilic attack, accelerating Step 1.

Pathway Visualization

The following diagram illustrates the reaction coordinate and the stabilization of the intermediate.

SNAr_Mechanismcluster_factorsCritical Success FactorsStart2-Halopyridine+ Nucleophile (Nu-)TS1TS1: NucleophilicAttackStart->TS1 Rate Determining StepInterMeisenheimerComplex (Anionic)TS1->Inter Formation of Sigma-ComplexTS2TS2: Leaving GroupDepartureInter->TS2 Fast EliminationProduct2-SubstitutedPyridine + X-TS2->Product AromatizationFactor1Leaving Group: F >> Cl(Inductive Effect)Factor2Solvent: Polar Aprotic(Stabilizes Nu-)

Caption: Reaction pathway for

Critical Parameters for Optimization

To ensure reproducibility and high yields, three variables must be controlled:

Solvent Selection
  • Standard (DMSO/DMF/NMP): These dipolar aprotic solvents are "hero" solvents for

    
    . They solvate cations (
    
    
    ,
    
    
    ) well but leave anions (
    
    
    ) "naked" and highly reactive.
    • Risk:[2][3][4][5] High boiling points make removal difficult; thermal instability of DMSO at

      
      .
      
  • Green Alternatives (MeCN, iPrOH): Acetonitrile is a viable alternative, often requiring slightly higher temperatures or pressure. Alcohols (e.g., n-Butanol) are excellent for amine nucleophiles but can compete (alkoxy vs. amino substitution) if strong bases are used.

Base Selection
  • Inorganic Carbonates (

    
    , 
    
    
    ):
    The gold standard. Cesium is superior for difficult substrates due to the "Cesium Effect" (higher solubility in organic solvents).
  • Organic Bases (DIPEA, TEA): Used when homogeneity is required. Weaker than carbonates; often used with amine nucleophiles.

Stoichiometry
  • Nucleophile: Use 1.1–1.5 equivalents. Excess is rarely detrimental unless the nucleophile is difficult to separate.

  • Concentration: High concentration (

    
    ) favors the bimolecular reaction kinetics.
    

Experimental Protocols

Protocol A: The "Workhorse" Method (High-Throughput)

Best for: 2-Chloropyridines, 2-Bromopyridines, weak nucleophiles.

Materials:

  • Substrate: 2-Chloropyridine derivative (

    
     equiv)
    
  • Nucleophile: Amine or Thiol (

    
     equiv)
    
  • Base:

    
     (anhydrous, 
    
    
    equiv)
  • Solvent: DMSO (Dry)

Procedure:

  • Setup: In a screw-cap vial or round-bottom flask equipped with a magnetic stir bar, combine the 2-halopyridine (

    
     mmol) and nucleophile  (
    
    
    mmol).
  • Solvation: Add DMSO (

    
     mL, 
    
    
    concentration). Note: High concentration is critical for rate acceleration.
  • Base Addition: Add

    
      (
    
    
    mmol). Seal the vessel.
  • Reaction: Heat to

    
      (
    
    
    range) with vigorous stirring.
    • Checkpoint: Monitor by LCMS at 1 hour. Most reactions complete within 2-4 hours.

  • Workup (Precipitation Method):

    • Cool to Room Temperature (RT).

    • Slowly add Water (

      
       mL) while stirring. The product often precipitates as a solid.
      
    • Filter and wash with water.

  • Workup (Extraction Method - if oil):

    • Dilute with EtOAc (

      
       mL) and Water (
      
      
      mL).
    • Wash organic layer with Water (

      
       mL) and Brine (
      
      
      mL) to remove DMSO.
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: The "Mild/Green" Method (Acid-Mediated)

Best for: 2-Fluoropyridines, volatile amines, or when avoiding DMSO is required.

Concept: Using a mild acid catalyst (or HCl salt of the amine) protonates the pyridine nitrogen, drastically increasing electrophilicity, allowing reaction in milder solvents like isopropanol (iPrOH).

Procedure:

  • Setup: Combine 2-fluoropyridine (

    
     equiv) and Amine  (
    
    
    equiv) in iPrOH (
    
    
    ).
  • Additive: Add DIPEA (

    
     equiv) only if using a free amine. If using an amine-HCl salt, no additive is needed (the salt provides the proton source).
    
  • Reaction: Heat to reflux (

    
    ) or microwave at 
    
    
    for 30 mins.
  • Workup: Concentrate solvent directly. Redissolve in DCM, wash with sat.

    
    , dry, and concentrate.
    

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on leaving group and nucleophile class.

EntrySubstrate (X=)NucleophileConditionsExp. YieldNotes
1 FluorinePrimary AmineiPrOH, Reflux, 1h>95%Fast, clean. No strong base needed.
2 ChlorinePrimary AmineDMSO,

,

, 4h
85-95%Standard

. Water wash removes DMSO.
3 ChlorineSecondary AmineDMSO,

,

, 12h
70-85%Steric hindrance slows rate. Use Cesium.
4 BromineThiol (R-SH)DMF,

, RT, 1h
>90%Thiols are excellent nucleophiles (Soft-Soft).
5 ChlorineAlkoxide (RO-)THF/DMF, NaH,

RT
60-80%Risk of hydrolysis. Maintain anhydrous conditions.
Troubleshooting Guide
  • Issue: No Reaction (Starting Material Remains).

    • Solution: Switch solvent to DMSO or NMP. Increase Temp to

      
      . Switch Base to 
      
      
      .
    • Advanced: If X=Cl, consider switching to X=F substrate.[2]

  • Issue: Hydrolysis Product (Pyridone) Observed.

    • Cause: Wet solvent or base. Hydroxide (

      
      ) competes with Nucleophile.[2]
      
    • Solution: Use anhydrous DMSO/DMF. Add molecular sieves. Increase equivalents of Nucleophile.

  • Issue: Regioselectivity (if multiple halides).

    • Rule:

      
       occurs preferentially at the 2-position  over the 4-position, and significantly over the 3-position (which is unreactive).
      

Workflow Visualization

WorkflowSetupReaction Setup(Substrate + Nu + Base + Solvent)CheckReaction Check (LCMS/TLC)Is SM consumed?Setup->CheckCheck->Setup No (Increase T / Time)Workup_SolidPrecipitation Workup(Add H2O, Filter)Check->Workup_Solid Yes (Solid Product)Workup_LiquidExtraction Workup(EtOAc/H2O Wash)Check->Workup_Liquid Yes (Oil/Soluble)PurifyPurification(Recryst. or Flash Chrom.)Workup_Solid->PurifyWorkup_Liquid->Purify

Caption: Decision tree for reaction monitoring and workup selection based on product physical state.

References

  • Reactivity Trends in

    
    :  Bunnett, J. F.; Zahler, R. E. "Kinetics of Nucleophilic Substitution." Chem. Rev.1951 , 49, 273. Link
    
  • The Element Effect (F > Cl): Rohrbaugh, D. K. "The Element Effect in Nucleophilic Aromatic Substitution." J. Org.[6] Chem.1986 , 51, 4075. Link

  • Green Solvents for

    
    :  Henderson, R. K., et al. "Expanding GSK's Solvent Selection Guide." Green Chem.2011 , 13, 854. Link
    
  • Acid Catalysis in Pyridine Substitution: Schofield, K. Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths, 1967.
  • Role of DMSO/Dipolar Solvents: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003 . Link

Technical Guide: Selective Reduction Strategies for 2-Butoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the reduction of 2-Butoxy-4-methyl-3-nitropyridine to 2-Butoxy-4-methyl-3-aminopyridine . This transformation is a critical step in the synthesis of potassium-competitive acid blockers (P-CABs), such as Vonoprazan derivatives.

The guide prioritizes Iron/Acetic Acid reduction as the most robust laboratory method due to its high chemoselectivity and operational simplicity, while also detailing Catalytic Hydrogenation (Pd/C) for scalable, cleaner processing.[1]

Executive Summary & Chemical Context

The reduction of 2-Butoxy-4-methyl-3-nitropyridine (1) to 2-Butoxy-4-methyl-3-aminopyridine (2) requires a method that selectively reduces the nitro group without affecting the acid-sensitive alkyl ether linkage or reducing the electron-deficient pyridine ring.

While catalytic hydrogenation is the industrial standard for cleanliness, the Iron/Acetic Acid (Béchamp) reduction is often preferred in medicinal chemistry workflows for its reliability and immunity to catalyst poisoning.[1] This guide details both protocols, grounded in comparative efficiency and safety.

Structural Considerations
  • 2-Butoxy Group: An ether linkage. While stable to bases, it is susceptible to cleavage (dealkylation) under strong acidic conditions (e.g., conc.[1] HI, HBr, or high-temp HCl), potentially yielding the pyridone impurity.[1]

  • 3-Nitro Group: Sterically crowded by the 2-butoxy and 4-methyl groups. This steric bulk can retard reaction rates, requiring optimized temperature or catalyst loading.[1]

  • Pyridine Ring: Electron-deficient. Susceptible to over-reduction (piperidine formation) under high-pressure hydrogenation conditions.

Method A: Iron-Mediated Reduction (Fe/AcOH)

Status: Recommended for Laboratory Scale (1g – 50g) Primary Advantage: High Chemoselectivity; No Risk of Ring Reduction.

This classical Béchamp reduction uses iron powder in acetic acid. It is robust, low-cost, and highly selective for the nitro group in the presence of the butoxy ether.[1]

Reagents & Materials[2][3][4][5][6][7][8]
  • Substrate: 2-Butoxy-4-methyl-3-nitropyridine (1.0 equiv)

  • Reductant: Iron Powder (325 mesh recommended) (4.0 – 5.0 equiv)

  • Solvent/Acid: Glacial Acetic Acid (AcOH) (Volume: 10 mL per gram of substrate)

  • Solvent (Optional): Ethanol or Ethyl Acetate (for workup)

  • Base: Saturated NaHCO₃ or 5M NaOH (for neutralization)

Step-by-Step Protocol
  • Activation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Iron Powder (4.0 equiv) and Glacial Acetic Acid (50% of total volume) .

  • Induction: Heat the mixture to 60°C for 15 minutes to activate the iron surface (etching).

  • Addition: Dissolve 2-Butoxy-4-methyl-3-nitropyridine (1.0 equiv) in the remaining Acetic Acid. Add this solution dropwise to the stirring iron suspension over 20–30 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature between 70–80°C .

  • Reaction: Stir at 80°C for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The yellow starting material should disappear, replaced by a fluorescent blue/purple spot (amine).[1]

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (equal volume to AcOH).

    • Filter through a pad of Celite to remove unreacted iron and iron oxides. Wash the pad thoroughly with Ethyl Acetate.

    • Neutralization: Slowly pour the filtrate into a stirred beaker of Saturated NaHCO₃ (Caution: CO₂ evolution/foaming). Adjust pH to ~8–9.

    • Extraction: Separate layers. Extract the aqueous phase 2x with Ethyl Acetate.

    • Drying: Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.

Expected Yield: 85–93% Appearance: Off-white to pale brown solid/oil.

Method B: Catalytic Hydrogenation (Pd/C)

Status: Recommended for Scale-Up (>50g) and Cleanliness Primary Advantage: Simple workup (filtration only); High Atom Economy.

Catalytic hydrogenation offers a cleaner profile but requires strict control of pressure to prevent over-reduction of the pyridine ring.

Reagents & Materials[2][3][4][5][6][7][8]
  • Substrate: 2-Butoxy-4-methyl-3-nitropyridine

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Load: 5–10 wt% of substrate)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). (Avoid acidic solvents to protect the ether).

  • Hydrogen Source: H₂ gas (Balloon or Hydrogenator).

Step-by-Step Protocol
  • Safety Check: Ensure all ignition sources are removed. Purge vessel with Nitrogen (N₂).

  • Loading: Charge the reaction vessel (flask or autoclave) with 10% Pd/C (wet) .

    • Safety: Always add the catalyst wet or under N₂ to prevent pyrophoric ignition.

  • Solvent Addition: Carefully add the solution of 2-Butoxy-4-methyl-3-nitropyridine in Methanol .

  • Hydrogenation:

    • Balloon Method:[1] Evacuate the flask and backfill with H₂ (repeat 3x). Stir vigorously at Room Temperature (20–25°C).

    • Parr Shaker/Autoclave: Pressurize to 1–3 bar (15–45 psi) . Do not exceed 5 bar to avoid ring reduction.

  • Monitoring: Reaction is typically fast (1–3 hours). Monitor H₂ uptake.

  • Workup:

    • Purge the vessel with N₂.

    • Filter the mixture through Celite to remove the catalyst. (Keep catalyst wet during disposal).

    • Concentrate the filtrate under reduced pressure.

Expected Yield: 90–95% Purity: Often >98% without chromatography.

Comparative Analysis & Decision Matrix

FeatureMethod A: Fe / AcOHMethod B: H₂ / Pd/C
Chemo-selectivity Excellent . No ring reduction.Good . Risk of ring reduction at high P.
Ether Stability Good (in AcOH). Avoid strong mineral acids.Excellent (Neutral conditions).
Scalability Moderate (Iron waste disposal is heavy).High (Filtration only).
Equipment Standard Glassware.Hydrogen source/Pressure vessel.
Cost Low (Iron is cheap).Moderate (Pd is expensive).[1]
Reaction Time 2–4 Hours.1–3 Hours.
Visual Workflow (Graphviz)[1]

ReductionWorkflow Start Start: 2-Butoxy-4-methyl-3-nitropyridine Decision Scale / Equipment? Start->Decision MethodA Method A: Fe / AcOH (80°C, 2-4h) Decision->MethodA Lab Scale / Robustness MethodB Method B: H2 / Pd/C (MeOH, 1 atm, RT) Decision->MethodB Scale-up / Cleanliness WorkupA Workup A: Celite Filter -> NaHCO3 Neut. -> EtOAc Extract MethodA->WorkupA WorkupB Workup B: Celite Filter -> Concentrate MethodB->WorkupB Product Product: 2-Butoxy-4-methyl-3-aminopyridine WorkupA->Product WorkupB->Product

Figure 1: Decision logic for selecting the optimal reduction pathway.

Troubleshooting & Critical Controls

  • Incomplete Reaction (Method A):

    • Cause: Iron surface passivation.

    • Fix: Add a few drops of conc. HCl to the reaction mixture to re-activate the iron, or increase agitation speed.[1]

  • Ether Cleavage (Formation of Pyridone):

    • Symptom:[1][2][3][4][5] Appearance of a highly polar spot on TLC and loss of the butyl group in NMR.

    • Prevention:[1] Ensure temperature in Method A does not exceed 90°C. In Method B, ensure the solvent is neutral (no adventitious acid).[1]

  • Over-Reduction (Method B):

    • Symptom:[1][2][3][4][5] M+4 mass peak (Piperidine formation).

    • Fix: Stop reaction immediately upon H₂ consumption cessation. Use a catalyst poison (e.g., sulfided Pd/C) if selectivity remains an issue.[1]

  • Colored Impurities:

    • Aminopyridines oxidize easily in air. Store the product under Nitrogen/Argon in the dark. If dark, pass through a short plug of silica gel or treat with activated charcoal.[1]

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Retrieved from [1]

    • Relevance: Establishes the stability of 2-alkoxy-3-nitropyridines to Iron/Acid reduction conditions.
  • ChemicalBook. (2024). Synthesis of 3-Amino-2-bromo-5-methylpyridine. Retrieved from [1]

    • Relevance: Provides the specific Fe/AcOH protocol (93% yield) for the structural analogue (4/5-methyl-3-nitro pyridine core).
  • National Institutes of Health (NIH). (2003). Pd/C-catalyzed chemoselective hydrogenation. Chem Pharm Bull. Retrieved from

    • Relevance: Validates Pd/C conditions for pyridine deriv
  • Organic Chemistry Portal. (2025). Reduction of Nitro Compounds. Retrieved from [1]

    • Relevance: General review of Béchamp and Hydrogen

Sources

Application Note: Optimized Buchwald-Hartwig Amination Conditions for 3-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of coupling 3-aminopyridine, a substrate known for catalyst deactivation and poor nucleophilicity.

Part 1: Executive Summary

The palladium-catalyzed amination of 3-aminopyridine presents a unique set of challenges compared to standard aniline couplings. The primary failure mode is catalyst poisoning via the pyridine nitrogen (N1), which competes with the exocyclic amine (NH


) for the metal center. Furthermore, the electron-deficient nature of the pyridine ring renders the exocyclic amine significantly less nucleophilic than a standard aniline.

This guide provides two validated protocol systems:

  • System A (Premium): Utilizes BrettPhos Pd G3/G4 precatalysts for rapid, high-yielding reactions with broad scope.

  • System B (Standard/Cost-Effective): Utilizes Pd

    
    (dba)
    
    
    
    + Xantphos
    for scalable, cost-sensitive applications.

Part 2: Scientific Foundation & Mechanistic Insight

The Chelation Trap (The "Why" it Fails)

In a standard catalytic cycle, the amine nucleophile must bind to the Pd(II) intermediate (oxidative addition complex). With 3-aminopyridine, two competitive binding modes exist:

  • Path A (Productive): Coordination via the exocyclic NH

    
     group, leading to deprotonation and reductive elimination.
    
  • Path B (Non-Productive): Coordination via the pyridine ring nitrogen (N1). This forms a stable, off-cycle resting state (Pd-N

    
     complex), effectively removing the catalyst from the cycle.
    

Mechanistic Implication: To overcome Path B, bulky biaryl phosphine ligands (e.g., BrettPhos) are essential. Their steric bulk prevents the "small" pyridine nitrogen from coordinating tightly to the palladium center, while still allowing the oxidative addition of the aryl halide.

Electronic Deactivation

The pyridine ring is electron-withdrawing. The pKa of the conjugate acid of 3-aminopyridine is ~6.0, but this basicity resides primarily on the ring nitrogen. The exocyclic amine is electronically deactivated, requiring a highly active catalyst system (electron-rich phosphines) to facilitate the transmetallation/deprotonation step.

Part 3: Visualization of the Challenge

The following diagram illustrates the competitive binding pathways and the solution provided by bulky ligands.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X Trap CATALYST TRAP Stable Pd-N(py) Complex (Inactive) OxAdd->Trap Pyridine N1 Binding (Favored with small ligands) Coord Amine Coordination (Via NH2) OxAdd->Coord NH2 Binding (Favored by Bulky Ligands) Deprot Deprotonation (Base Mediated) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regenerates Catalyst

Caption: Competitive binding pathways. Red path indicates catalyst deactivation via pyridine N-binding; Green path shows productive coupling facilitated by bulky ligands.

Part 4: Experimental Protocols

System A: The "BrettPhos" Protocol (Recommended)

Best for: Complex substrates, base-sensitive groups, and rapid optimization.

Reagents:

  • Catalyst: BrettPhos Pd G3 (or G4) Precatalyst [CAS: 1470372-59-8]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu

  • Solvent: 1,4-Dioxane or Toluene

  • Stoichiometry: 1.0 equiv Aryl Halide : 1.2 equiv 3-Aminopyridine : 2.0-2.4 equiv Base

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict N

    
     flow, charge a reaction vial with the Aryl Halide (1.0 mmol), 3-Aminopyridine (1.2 mmol), and BrettPhos Pd G3 (0.02 mmol, 2 mol%).
    
    • Note: If using NaOtBu (solid), add it here (2.4 mmol).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (4-5 mL, 0.2M concentration).

  • Base Addition (Liquid): If using LiHMDS (recommended for higher solubility and pKa control), add 1.0M solution in THF/Toluene dropwise (2.4 mL, 2.4 equiv).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80–100°C for 2–12 hours.

    • Checkpoint: Monitor by LCMS. The reaction is often complete <4 hours.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Note: 3-aminopyridine derivatives are polar; use DCM/MeOH or EtOAc/Hexane gradients.

System B: The "Xantphos" Protocol (Cost-Effective)

Best for: Heterocycle-heterocycle couplings where cost is a driver.

Reagents:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-2 mol%) + Xantphos (2-4 mol%)
  • Base: Cs

    
    CO
    
    
    
    (Cesium Carbonate)[1]
  • Solvent: 1,4-Dioxane

  • Temperature: 100–110°C

Step-by-Step Procedure:

  • Premixing: Charge Pd

    
    (dba)
    
    
    
    and Xantphos in the vial. Add 1 mL of Dioxane and stir at RT for 5 mins to pre-form the active catalyst (solution turns from purple/black to orange/yellow).
  • Substrate Addition: Add Aryl Halide (1.0 mmol), 3-Aminopyridine (1.2 mmol), and finely ground Cs

    
    CO
    
    
    
    (2.0 mmol).
  • Heating: Add remaining solvent (to 0.25M) and heat to 110°C for 12–18 hours.

    • Note: This system is slower than BrettPhos but highly robust for heteroaryl chlorides.

Part 5: Optimization Matrix & Troubleshooting

Use this table to diagnose issues and select conditions based on your specific substrate constraints.

VariableStandard ChoiceAlternativeWhen to Switch?
Ligand BrettPhos tBuBrettPhos If the product is an amide or if coupling is extremely slow (tBu version is more electron-rich).
Xantphos For cost-savings on large scale; works well for heteroaryl chlorides.
Base LiHMDS NaOtBu If LiHMDS causes side reactions (e.g., epimerization). NaOtBu is the standard "workhorse".
Cs

CO

If the substrate contains esters, nitriles, or other base-sensitive groups. Requires higher T.
Solvent 1,4-Dioxane t-BuOH If solubility is poor. t-BuOH can accelerate Pd-catalyzed couplings via hydrogen bond stabilization.
Troubleshooting Guide
  • Symptom: Starting material consumed, but no product (Catalyst Deactivation).

    • Cause: Pyridine N-binding poisoning the Pd.

    • Fix: Switch to BrettPhos Pd G3 . Increase temperature to 110°C to promote ligand dissociation from the "trap" state.

  • Symptom: Low conversion, significant dehalogenation of aryl halide.

    • Cause: Difficult oxidative addition or hydride source present.

    • Fix: Ensure solvent is anhydrous. Switch to tBuBrettPhos (more electron-rich).

  • Symptom: Product is stuck in the aqueous layer during workup.

    • Cause: Pyridine derivatives are polar/basic.

    • Fix: Adjust aqueous layer pH to ~10 before extraction. Use "salting out" method (saturate aqueous layer with NaCl).

Part 6: Safety & Handling

  • 3-Aminopyridine Toxicity: Highly toxic if swallowed, inhaled, or absorbed through skin. It is a K+ channel blocker (neurotoxin).

    • Control: Handle only in a fume hood. Double glove (Nitrile).

    • Disposal: Quench reaction mixtures before disposal. Do not mix with strong oxidizers.

  • Palladium Residues: Pd species can bind to the pyridine nitrogen in the product, making purification difficult and retaining toxic metal.

    • Scavenging: Use SiliaMetS® Thiol or QuadraPure™ TU scavengers post-reaction to remove residual Pd.

Part 7: References

  • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Aryl Halides." Sigma-Aldrich / Merck Technical Review.

  • Surry, D. S., & Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 2008, 47(34), 6338–6361.

  • Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[2] Journal of the American Chemical Society, 2008, 130(41), 13552–13554.

  • Green, R. A., & Hartwig, J. F. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts."[2] Organic Letters, 2014, 16(17), 4388–4391.

  • Henderson, J. L., & Buchwald, S. L. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 2011, 13(8), 1984-1987.

Sources

Reagents for regioselective functionalization of 4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Regiocontrol & Functionalization of 4-Methylpyridin-3-amine

Executive Summary

4-Methylpyridin-3-amine (CAS: 3430-27-1) is a "privileged scaffold" in kinase inhibitor discovery, serving as a bioisostere for indoles and quinolines.[1] However, its functionalization is complicated by the "buttressing effect" —the steric and electronic interplay between the C3-amino group, the C4-methyl group, and the pyridine nitrogen.

This guide provides three validated workflows to overcome these regioselectivity challenges:

  • C2-Selective Halogenation: Leveraging electronic activation for Ortho-EAS.

  • C4-Lateral Functionalization: Exploiting dianion chemistry for side-chain extension.

  • C2-Directed C-H Activation: Using Pd-catalysis for direct arylation.[1]

Electronic Topography & Regioselectivity Logic

The regiochemical outcome is dictated by the competition between the directing power of the amine (C3) and the inherent reactivity of the pyridine ring.

  • C2 Position (Ortho to Amine, Alpha to N): The most electron-rich site due to the strong resonance donation of the C3-NH₂ group. It is the primary site for Electrophilic Aromatic Substitution (EAS).

  • C6 Position (Para to Amine): Secondary site for EAS, but generally less favored than C2 unless steric bulk at C2 is prohibitive.

  • C4-Methyl (Benzylic-like): The protons are acidic (

    
    ).[1] When the amine is protected as a pivalamide, the C4-methyl becomes the exclusive site for lateral lithiation (Directed Ortho Metalation - DoM logic).
    
Decision Tree: Selecting the Right Pathway

Regioselectivity Start Target Modification? Halogen Halogenation (Br/I) Start->Halogen Carbon C-C Bond Formation Start->Carbon Site Select Site Halogen->Site Carbon->Site C2_Halo C2-Bromo (NBS, MeCN) Site->C2_Halo Ring C2 C2_Aryl C2-Aryl (Pd-Cat C-H) Site->C2_Aryl Ring C2 C4_Lat C4-Lateral Alkyl (n-BuLi, Electrophile) Site->C4_Lat Methyl C4

Figure 1: Strategic decision tree for functionalizing 4-methylpyridin-3-amine based on target site and bond type.

Protocol A: C2-Selective Bromination (EAS)

Objective: Synthesis of 2-bromo-4-methylpyridin-3-amine. Mechanism: The amino group at C3 strongly activates the C2 position via resonance. Despite the steric pressure from the pyridine nitrogen, the electronic activation at C2 (ortho) dominates over C6 (para).

Materials
  • Substrate: 4-Methylpyridin-3-amine (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)[1]

  • Quench: 10% Na₂S₂O₃ (aq)[1]

Step-by-Step Protocol
  • Dissolution: Charge a reaction vessel with 4-methylpyridin-3-amine (10 g, 92.5 mmol) and MeCN (925 mL). Ensure complete dissolution at 25°C.

  • Controlled Addition: Cool the solution to 0°C (ice bath). Add NBS (17.3 g, 97.1 mmol) portion-wise over 30 minutes. Critical: Exothermic reaction; maintain internal temperature < 5°C.[1]

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours.

    • IPC (In-Process Control):[1] Monitor by LCMS.[1] The starting material (M+H 109) should convert to product (M+H 187/189).

  • Quench: Add 10% aqueous Na₂S₂O₃ (200 mL) to destroy excess bromine species. The solution typically turns from orange/red to pale yellow.

  • Workup: Remove MeCN under reduced pressure. Extract the aqueous residue with EtOAc (3 x 200 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallization from Heptane/EtOAc (4:1) or silica flash chromatography (0-40% EtOAc in Hexanes).[1]

Data Summary:

Parameter Value Note
Yield 85-92% High efficiency
Regioselectivity >20:1 (C2:C6) C2 is electronically favored

| Appearance | Off-white solid | |[1]

Protocol B: C4-Lateral Functionalization (Anionic)

Objective: Functionalization of the methyl group (C4-CH₃ → C4-CH₂-E). Mechanism: This protocol utilizes Directed Ortho Metalation (DoM) logic.[1][3] The amine is first protected as a pivalamide. Treatment with 2 equivalents of n-BuLi forms a dianion: the first equivalent deprotonates the amide N-H, and the second equivalent selectively deprotonates the lateral C4-methyl protons (kinetically and thermodynamically favored over the C2 ring proton due to the benzylic-like stabilization).

Materials
  • Substrate: N-(4-methylpyridin-3-yl)pivalamide (Prepared from amine + PivCl).[1]

  • Reagent: n-Butyllithium (2.5 M in hexanes, 2.2 eq).

  • Electrophile: Methyl iodide, Benzaldehyde, or DMF.

  • Solvent: Anhydrous THF.

Step-by-Step Protocol
  • Pre-Cooling: Dissolve N-(4-methylpyridin-3-yl)pivalamide (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool to -78°C .[1]

  • Dianion Formation: Dropwise add n-BuLi (2.2 eq) over 20 minutes.

    • Observation: The solution will turn a deep red/purple color, indicating dianion formation.

  • Maturation: Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes to ensure complete lateral lithiation. Cool back to -78°C.[1][4]

  • Electrophile Trapping: Add the electrophile (e.g., MeI, 1.2 eq) dropwise.

  • Quench: Stir for 1 hour, then quench with sat. NH₄Cl (aq) at -78°C.[1]

  • Workup: Warm to RT, extract with EtOAc, and purify via column chromatography.

Pathway Visualization (Graphviz)

LateralLithiation Start N-Pivaloyl-4-methylpyridin-3-amine Step1 Add n-BuLi (1 eq) N-Deprotonation Start->Step1 MonoAnion Mono-anion (N-Li) Step1->MonoAnion Step2 Add n-BuLi (2nd eq) Lateral C4-Deprotonation MonoAnion->Step2 Dianion Dianion (Deep Red) [Li-N...Li-CH2] Step2->Dianion Trap Add Electrophile (E+) Dianion->Trap Product C4-Functionalized Product Trap->Product

Figure 2: Dianion mechanism for lateral functionalization of the C4-methyl group.[1]

Protocol C: C2-Directed C-H Arylation

Objective: Direct installation of an aryl group at C2 without pre-halogenation. Mechanism: Pd(II)-catalyzed C-H activation utilizing the free amine (or acetylated amine) as a directing group to form a five-membered palladacycle intermediate.[1]

Materials
  • Substrate: N-Acetyl-4-methylpyridin-3-amine (1.0 eq).[1]

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 eq).[1]

  • Catalyst: Pd(OAc)₂ (10 mol%).[1]

  • Additives: AgOAc (1.5 eq) (Oxidant/Halide scavenger), PivOH (30 mol%).

  • Solvent: HFIP (Hexafluoroisopropanol) or DCE.[1]

Step-by-Step Protocol
  • Setup: In a sealed tube, combine substrate, Ar-I, Pd(OAc)₂, AgOAc, and PivOH.

  • Solvent: Add HFIP (0.2 M).[1]

  • Reaction: Seal and heat to 100°C for 12-18 hours.

  • Workup: Filter through a Celite pad to remove Ag salts. Wash with DCM.[1]

  • Purification: Concentrate and purify via silica chromatography.

References

  • Regioselective Bromination of Aminopyridines

    • Title: Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.[1][5]

    • Source: Canibano, V. et al. Synthesis (2001).
  • Directed Ortho Metalation (Lateral Lithiation)

    • Title: Directed ortho metalation.[1][3][4][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1]

    • Source: Snieckus, V. Chem. Rev.[6][8] (1990).[1][3]

    • URL:[Link][1]

  • Palladium-Catalyzed C-H Activation

    • Title: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.[1]

    • Source: Lyons, T. W., & Sanford, M. S. Chem. Rev.[1][9] (2010).[1][9][10]

    • URL:[Link][1]

  • Synthesis of 4-methylpyridin-3-amine Derivatives

    • Title: Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide.
    • Source: BenchChem Application Notes.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Butoxy Substitution on 2-Chloro-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization and Troubleshooting Guide for


 Alkoxylation
Ticket ID:  SNAR-PY-003
Support Tier:  Level 3 (Senior Application Scientist)

Core Directive & Mechanism (The "Why")

You are performing a Nucleophilic Aromatic Substitution (


) to install a butoxy group at the C2 position of a pyridine ring. This reaction relies on the electron-deficient nature of the pyridine ring, which is significantly amplified by the nitro group at the C3 position.
The Mechanism: Meisenheimer Complex

Unlike standard aliphatic substitution (


), this reaction does not happen in one concerted step. It proceeds via an addition-elimination pathway:[1][2]
  • Addition: The butoxide anion (

    
    ) attacks the C2 carbon. The negative charge is delocalized onto the electronegative nitrogen of the nitro group and the pyridine ring nitrogen. This forms the resonance-stabilized Meisenheimer Complex .[3]
    
  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ), yielding the 2-butoxy-3-nitropyridine product.
    

Why C3-Nitro is Critical: The nitro group is an electron-withdrawing group (EWG). Located ortho to the leaving group (Cl), it stabilizes the negative charge in the transition state through resonance. Without this group, the reaction would require extreme forcing conditions (high heat/pressure).

Visualizing the Workflow

The following diagram outlines the critical decision points and workflow for this synthesis.

SNAr_Workflow Start Start: Reagent Prep Step1 1. Generate Alkoxide (n-BuOH + NaH/Na) Start->Step1 Step2 2. Substrate Addition (0°C, Anhydrous) Step1->Step2 H2 evolution stops Step3 3. Reaction Monitor (TLC/LCMS) Step2->Step3 Check1 Conversion > 95%? Step3->Check1 Issue_Hydrolysis DETECTED: Hydrolysis (Product: 2-OH-3-NO2) Check1->Issue_Hydrolysis Mass M-56 detected Issue_Stall DETECTED: Stalled Rxn Check1->Issue_Stall No (<50%) Action_Quench 4. Quench & Workup (Partition EtOAc/H2O) Check1->Action_Quench Yes Action_Heat Action: Warm to RT (Do NOT Reflux yet) Issue_Stall->Action_Heat Increase Kinetics Action_Heat->Step3 Finish Pure 2-Butoxy-3-Nitropyridine Action_Quench->Finish

Figure 1: Operational workflow for the synthesis of 2-butoxy-3-nitropyridine, highlighting critical checkpoints for conversion and byproduct detection.

Optimized Protocol (The "How")

Do not use hydroxide bases (NaOH/KOH) if you want to maximize yield. Hydroxide ions compete with butoxide, leading to the thermodynamic "dead-end" product: 2-hydroxy-3-nitropyridine (pyridone form).

Reagents
  • Substrate: 2-Chloro-3-nitropyridine (1.0 eq)

  • Solvent/Reagent: n-Butanol (Anhydrous, 5–10 volumes). Acts as both reagent and solvent.[3]

  • Base: Sodium Hydride (NaH, 60% in oil, 1.1–1.2 eq). Alternative: Sodium metal.

Step-by-Step Methodology
  • Alkoxide Generation (Exothermic):

    • Charge an oven-dried flask with anhydrous n-butanol under

      
       or Ar atmosphere.
      
    • Cool to 0°C.

    • Carefully add NaH portion-wise. Allow

      
       gas to evolve and vent. Stir for 30 mins until a clear solution of sodium butoxide forms.
      
    • Why? Pre-forming the alkoxide ensures no localized "hotspots" of base concentration and removes the induction period.

  • Substrate Addition:

    • Add 2-chloro-3-nitropyridine as a solid (or dissolved in minimal THF if solubility is poor) to the alkoxide solution at 0°C.

    • Note: The solution often turns deep yellow/orange due to the formation of the Meisenheimer complex.

  • Reaction:

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT).

    • Monitor via TLC (Hexane:EtOAc 8:2) or LCMS.[4]

    • Target: Full conversion usually occurs within 1–3 hours at RT. Avoid heating >60°C unless absolutely necessary, as this promotes degradation.

  • Workup (The "Butanol Problem"):

    • Challenge:n-Butanol has a high boiling point (117°C) and causes emulsions.

    • Method A (Small Scale <1g): Dilute with Diethyl Ether or EtOAc. Wash 5x with water. The butanol partitions into the aqueous phase.[5] Dry organic layer (

      
      ) and concentrate.
      
    • Method B (Scale Up >5g): Add water to the reaction mixture. Azeotrope the butanol/water mixture on a rotavap (bath temp 50°C, good vacuum). The azeotrope boils significantly lower (~92°C at atm pressure) than pure butanol.

Troubleshooting Matrix (The "Fix")

Use this matrix to diagnose issues based on analytical data.

SymptomProbable CauseCorrective Action
Product is 2-Hydroxy (M+ = 140) Moisture/Hydroxide. Water was present in the solvent or base (e.g., using NaOH instead of NaH).Use anhydrous n-butanol. Switch base to NaH or KOtBu. Ensure reaction is under inert atmosphere (

).
Low Conversion (<50%) Stoichiometry/Kinetic Trap. NaH may have degraded, or temperature is too low.Add 0.2 eq fresh NaH. Warm reaction to 40°C. Do not exceed 60°C rapidly.
"Sticky" Oil / Emulsion Excess Butanol. Butanol acts as a surfactant in workup.Wash strategy: Use 1:1 Brine/Water for washes. Back-extract aqueous layers with EtOAc to recover product.
Dark Tars / Black Mixture Thermal Decomposition. Reaction was run too hot or too long.Repeat experiment at 0°C -> RT . The nitro group makes the ring sensitive to oxidative degradation at high temps.
Diagnostic Logic Tree

Troubleshooting Problem Identify Issue Hydrolysis Byproduct: 2-OH Problem->Hydrolysis LCMS: M-56 mass loss Incomplete Starting Material Remains Problem->Incomplete TLC: SM spot visible Fix_Water CRITICAL: System is wet. Use Anhydrous BuOH. Switch NaOH -> NaH. Hydrolysis->Fix_Water Fix_Kinetics 1. Check Base Quality 2. Increase Temp to 40°C 3. Extend Time Incomplete->Fix_Kinetics

Figure 2: Troubleshooting logic for common failure modes in nitropyridine substitution.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH or KOH pellets to save cost? A: Not recommended. While theoretically possible with phase transfer catalysts, solid hydroxides generate water as a byproduct when reacting with alcohols (equilibrium). Hydroxide is a smaller, harder nucleophile than butoxide and will attack the C2 position to form the 2-hydroxy impurity (2-pyridone), which is chemically dead and difficult to separate.

Q: Why does the reaction turn dark red/orange immediately? A: This is normal. The formation of the Meisenheimer complex (the intermediate where the negative charge is delocalized onto the nitro group) is highly colored. It does not necessarily indicate decomposition unless accompanied by tar formation.

Q: Can I use t-Butanol instead of n-Butanol? A: Proceed with caution. t-Butoxide is bulky. While it is a stronger base, it is a poorer nucleophile due to steric hindrance. You may see elimination side reactions or no reaction at all. If you specifically need the t-butoxy group, use Potassium t-butoxide in THF and heat may be required, but yields are typically lower than primary alkoxides.

Q: How do I remove the final traces of n-butanol? A: If rotavap and aqueous washes fail, column chromatography is effective. The product (2-butoxy-3-nitropyridine) is moderately non-polar. Eluting with a gradient of Hexanes/Ethyl Acetate (starting at 100% Hexanes) will elute the product quickly, while the polar n-butanol stays on the silica or elutes much later.

References

  • Nucleophilic Substitution Mechanisms: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]

  • Reactivity of Nitropyridines: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers (1991).
  • Synthesis of 2-alkoxy-3-nitropyridines: Journal of the Chemical Society, Perkin Transactions 2, 1997, 2415-2422. (Discusses kinetics of 2-chloro-3-nitropyridine substitutions). [Link]

  • Solvent Removal Techniques: "Removal of n-Butanol." Common Organic Chemistry Workup Procedures. (General lab practice for high-boiling alcohol removal). [Link]

Sources

Technical Support Guide: Stability of 2-Butoxy-4-methylpyridin-3-amine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

2-Butoxy-4-methylpyridin-3-amine (CAS 1520963-86-3) presents a specific stability challenge common to 2-alkoxypyridines but often overlooked in rapid drug discovery workflows: Acid-Catalyzed Dealkylation .

While the molecule is physically stable as a solid (often supplied as a free base or HCl salt), its chemical integrity is compromised in aqueous acidic media , particularly at elevated temperatures. The core vulnerability lies in the ether linkage at the 2-position. Upon protonation of the pyridine nitrogen, the C2 carbon becomes highly electrophilic, susceptible to nucleophilic attack by water. This leads to the irreversible formation of the corresponding 2-pyridone (2-hydroxy) impurity and 1-butanol.

The Mechanistic "Why"

To troubleshoot effectively, one must understand the electronic cascade:

  • Protonation: In acidic media (pH < 5), the pyridine ring nitrogen is protonated (

    
     for similar 3-aminopyridines). This creates a pyridinium cation.[1]
    
  • Activation: The positive charge on the ring draws electron density away from the 2-position, making it an "activated" electrophile.

  • Substitution: Water (the nucleophile) attacks the C2 carbon.

  • Collapse: The tetrahedral intermediate collapses, expelling the butoxy group as butanol and forming the thermodynamically stable 2-pyridone tautomer.

Key Takeaway: In anhydrous acid (e.g., HCl in Dioxane), the molecule is generally stable because there is no nucleophile (water) to effect the hydrolysis. In aqueous acid, stability is time- and temperature-dependent.

Part 2: Troubleshooting & FAQs

Scenario 1: "I see a new, early-eluting peak in my LC-MS after acidic workup."

Diagnosis: You have likely hydrolyzed the starting material to 3-amino-4-methylpyridin-2(1H)-one .

  • Chemical Change: Loss of the butyl group (

    
    ).
    
  • Mass Shift: The molecular weight changes from 180.25 Da to 124.14 Da (Loss of 56 Da).

  • Polarity: The pyridone is significantly more polar than the butoxy-pyridine, causing it to elute earlier on Reverse Phase HPLC.

Corrective Action:

  • Switch Workup: Avoid 1M HCl washes if possible. Use saturated

    
     (pH ~5) or phosphate buffer (pH 6-7) for quenching.
    
  • Temperature Control: If acid extraction is mandatory to remove non-basic impurities, perform the extraction at 0°C and neutralize immediately. Do not let the acidic aqueous layer stand.

Scenario 2: "Can I store my stock solution in 0.1% TFA/Water?"

Answer: No. While 0.1% Trifluoroacetic acid (TFA) is a standard HPLC mobile phase, long-term storage (days/weeks) of 2-alkoxypyridines in acidic water can lead to gradual degradation, especially at room temperature.

  • Recommendation: Store stock solutions in 100% DMSO or Methanol .

  • For Analysis: Dilute with mobile phase immediately prior to injection. If autosampler stability is poor ( >5% degradation over 12h), switch to a neutral mobile phase (e.g., 10mM Ammonium Bicarbonate) or keep the autosampler at 4°C.

Scenario 3: "My reaction requires acidic conditions (e.g., Boc-deprotection). Will the molecule survive?"

Answer: It depends on the acid and the solvent.

  • Safe: TFA/DCM (anhydrous) or HCl/Dioxane (anhydrous). Without water, the hydrolysis pathway is blocked.

  • Risky: Aqueous HCl or heating in acetic acid.

  • Protocol Modification: If using aqueous acid is unavoidable, monitor the reaction by LC-MS every 15 minutes. Stop the reaction immediately upon completion to minimize exposure.

Part 3: Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis mechanism that users must avoid.

G Start 2-Butoxy-4-methylpyridin-3-amine (Stable Free Base) Protonation Protonated Species (Pyridinium Cation) Start->Protonation + H+ (Acid) Transition Tetrahedral Intermediate (Water Attack at C2) Protonation->Transition + H2O (Nucleophile) Product 3-Amino-4-methylpyridin-2-one (Degradation Product) Transition->Product - Butanol Byproduct 1-Butanol Transition->Byproduct

Figure 1: The acid-catalyzed hydrolysis pathway of 2-alkoxypyridines. Note that water is the critical reagent triggering the degradation.

Part 4: Experimental Protocols

Protocol A: Rapid Stability Assessment (Stress Test)

Use this protocol to validate if your specific experimental conditions are safe for this molecule.

Objective: Determine half-life (


) in proposed solvent system.

Materials:

  • HPLC System (C18 Column).

  • Test Solvent (e.g., 1M HCl, 5% Acetic Acid, or your reaction solvent).

  • Internal Standard (e.g., Benzophenone - non-basic, stable).

Procedure:

  • Preparation: Dissolve 2-Butoxy-4-methylpyridin-3-amine (1 mg/mL) and Internal Standard (0.5 mg/mL) in Acetonitrile.

  • Initiation: Add 100 µL of this stock to 900 µL of the Test Solvent (e.g., 0.1 M HCl).

  • Incubation: Hold at desired temperature (e.g., 25°C or 50°C).

  • Sampling: Inject onto HPLC at

    
    .
    
  • Analysis: Plot the ratio of [API Area] / [Internal Standard Area] over time.

Acceptance Criteria:

  • Stable: >98% remaining after 24h.

  • Labile: <90% remaining. Action: Modify process to exclude water or reduce acidity.

Protocol B: Quantitative Data Summary (Reference Values)

Based on typical behavior of 2-alkoxypyridines:

ConditionEst. Stability (24h)Risk LevelRecommendation
MeOH / Water (Neutral) > 99%LowPreferred storage solvent.
0.1% TFA / Water (4°C) > 98%LowOK for immediate HPLC analysis.
0.1% TFA / Water (25°C) ~ 95%ModerateAvoid overnight autosampler storage.
1M HCl (aq) @ 25°C < 80%HighDo not use for workup/extraction.
1M HCl (aq) @ 60°C < 10%CriticalRapid hydrolysis to pyridone.
4M HCl in Dioxane (Anhydrous) > 98%LowSafe for salt formation/deprotection.

Part 5: References

  • Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press. (Foundational text describing the nucleophilic susceptibility of 2-alkoxypyridines).

  • Spitzner, R. (2001). Pyridine and its Derivatives. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. (Detailed mechanisms of alkoxypyridine hydrolysis).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-alkoxypyridines. Retrieved from [Link]

Sources

Optimizing reaction temperature for alkoxylation of chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution ( )

Current Status: Operational | Lead Scientist: Dr. H. Vance | Last Updated: 2026-02-12

Introduction: The Thermal Balancing Act

Welcome to the technical support hub for pyridine functionalization. You are likely here because your alkoxylation reaction is either stalled (kinetic limitation) or degrading (thermodynamic instability).

In the alkoxylation of chloropyridines, temperature is not just a switch—it is the primary regulator of the Meisenheimer Complex . Your goal is to provide enough thermal energy to overcome the activation barrier (


) of the addition step without triggering the decomposition of the alkoxide or the hydrolysis of the chloropyridine substrate.

Scope: This guide focuses on 2- and 4-chloropyridines (activated for


).
Note: 3-chloropyridines are electronically unactivated and typically require palladium catalysis (Buchwald-Hartwig) or benzyne mechanisms, which are outside the scope of standard thermal 

optimization.

Module 1: Critical Temperature Thresholds

The Mechanistic Pathway

Understanding the competition between productive substitution and destructive side reactions is vital.

ReactionPathways Substrate Chloropyridine + Alkoxide (RO-) TS1 Transition State (Meisenheimer Complex) Substrate->TS1 Heat > Ea (Rate Limiting) Side1 Pyridone (Hydrolysis) Substrate->Side1 Path B: Moisture + Heat (Thermodynamic Sink) Side2 N-Alkylated By-product Substrate->Side2 Path C: High Temp (Ambident Nucleophile) Product Alkoxypyridine (Target) TS1->Product Path A: Substitution (Kinetic Control)

Figure 1: Reaction pathways showing the competition between productive


 (Path A) and common thermal failure modes (Paths B & C).
Thermodynamic Zones
Temperature ZoneReaction BehaviorRisk Profile
< 25°C (Ambient) Kinetic Trap. Rate is often negligible for unactivated substrates. Reagents accumulate, creating a "sleeping hazard."High. If heated later, accumulated reagents can trigger a thermal runaway.[1]
60°C – 90°C Operational Sweet Spot. Sufficient energy to form the Meisenheimer complex.Low/Moderate. Manageable exotherms.
> 110°C Degradation Zone. Solvent decomposition (e.g., DMSO instability), ether cleavage, and N-alkylation dominance.Critical. Pressure buildup and byproduct formation.

Module 2: Troubleshooting Reaction Stalls (Low Temp)

Symptom: HPLC shows starting material remaining after 12+ hours. Conversion is stuck at <60%.

Q: I am running the reaction at 50°C in THF, but it's too slow. Should I just add more base? A: No. Adding more base at low temperature increases the risk of "reagent accumulation." If the reaction isn't initiating, the issue is likely the solvent-temperature pairing , not stoichiometry. THF reflux (66°C) is often insufficient for deactivated chloropyridines.

  • Fix: Switch to a polar aprotic solvent (DMF, DMSO, or NMP) which stabilizes the anionic intermediate, lowering the

    
    . This allows the reaction to proceed faster at the same temperature [1].
    

Q: Can I use Phase Transfer Catalysis (PTC) to keep the temperature low? A: Yes. If you must operate at lower temperatures (e.g., to protect other functional groups), use a PTC system (e.g., Toluene/Water with TBAB).

  • Mechanism: The quaternary ammonium salt transports the alkoxide into the organic phase, increasing its "naked" nucleophilicity, often allowing reaction at 40-60°C where it would otherwise require 100°C [2].

Module 3: Managing Impurities & Runaways (High Temp)

Symptom: Dark reaction mixture, "tar" formation, or unexpected peaks at lower retention times (HPLC).

Q: I see a new peak growing that matches the mass of the starting material minus Cl plus OH (M-35+17). What is it? A: This is the Pyridone (hydrolysis product).

  • Cause: Moisture entry at high temperatures. Alkoxides are strong bases; if even trace water is present, hydroxide (

    
    ) forms. At high temps (
    
    
    
    ),
    
    
    competes aggressively with
    
    
    for the aromatic ring [3].
  • Fix: Dry solvents are non-negotiable. Ensure water content is <0.05% (Karl Fischer). Lower the temp to <90°C to favor the alkoxide (kinetic product) over the hydroxide (thermodynamic sink).

Q: What is the "Thermal Runaway" risk with alkoxylation? A: Alkoxylation is exothermic. A common industrial accident scenario involves adding all alkoxide at 20°C (where reaction is slow), then ramping the temperature.

  • The Hazard: As T rises, the accumulated reagents react simultaneously. The heat generation rate (

    
    ) exceeds the cooling capacity (
    
    
    
    ), causing an uncontrollable spike [4].
  • Protocol: Always use Dosing Controlled addition at the target reaction temperature.

Module 4: Optimized Experimental Protocol

Objective: Alkoxylation of 2-Chloropyridine with Sodium Methoxide (NaOMe).

Workflow Diagram

OptimizationWorkflow Start Start: Inert System (N2/Ar Atmosphere) SolventPrep Solvent Prep (DMF/DMSO, KF < 500ppm) Start->SolventPrep BaseAdd Base Addition (NaOMe) SolventPrep->BaseAdd TempRamp Ramp to 80°C (Rate: 1°C/min) BaseAdd->TempRamp SubstrateAdd Substrate Dosing (Slow Addition) TempRamp->SubstrateAdd Monitor IPC (HPLC/GC) @ 1 hr SubstrateAdd->Monitor Decision Conversion > 90%? Monitor->Decision Quench Quench (Water/Ice) Decision->Quench Yes Troubleshoot Increase T by 10°C OR Check Moisture Decision->Troubleshoot No Troubleshoot->Monitor Re-check

Figure 2: Step-by-step optimization workflow emphasizing safety (dosing at temperature) and process control.

Step-by-Step Procedure
  • System Prep: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, internal temperature probe, and addition funnel. Flush with

    
    .
    
  • Solvent Charging: Add anhydrous DMF or DMSO (5-10 volumes relative to substrate).

    • Critical Check: Verify solvent water content is <500 ppm.

  • Base Activation: Add Sodium Methoxide (1.1 – 1.5 eq). Stir until suspended/dissolved.

  • Thermal Equilibration: Heat the mixture to 80°C . Stabilize temperature.

  • Substrate Dosing (Safety Critical): Dissolve 2-chloropyridine in minimal solvent. Add dropwise via addition funnel over 30-60 minutes.

    • Why? This limits the concentration of unreacted substrate, preventing thermal accumulation.

  • Reaction: Stir at 80°C. Monitor via HPLC/GC every hour.

    • Target: >98% conversion.[2]

    • Stop: If impurity profile (pyridone) exceeds 2%.

  • Workup: Cool to 20°C. Quench slowly into ice water. Extract with EtOAc or MTBE.

FAQ: Expert Corner

Q: Why does 3-chloropyridine fail under these conditions? A: In 2- or 4-chloropyridine, the nitrogen atom can delocalize the negative charge in the intermediate (resonance stabilization). In 3-chloropyridine, the nitrogen is in a "meta" relationship and cannot stabilize the charge. You must use palladium catalysis (e.g.,


 / BINAP) or forcing conditions that risk benzyne formation [5].

Q: My product has a distinct "garlic" odor and low yield. Solvent was DMSO. A: You likely overheated the DMSO (>120°C) or used strong acid during workup. DMSO can decompose or react under harsh conditions to form sulfides. Stick to DMF or NMP if temperatures >100°C are required.

Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaOMe? A: Yes, but be aware of steric hindrance . KOtBu is bulkier and a stronger base. It may favor elimination (E2) over substitution if the substrate has alkyl side chains, or result in slower kinetics due to steric clash at the reaction site.

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] (Detailed analysis of dipolar aprotic solvents in

    
     acceleration).
    
  • Makosza, M. (2000). Phase-transfer catalysis.[4] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. Link

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.
  • Stoessel, F. (2008).[5] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[3] (Authoritative text on thermal runaway and accumulation risks). Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Discusses reactivity profiles of pyridine isomers). Link

Sources

Validation & Comparative

Optimizing Purity Analysis of 2-Butoxy-4-methylpyridin-3-amine: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Butoxy-4-methylpyridin-3-amine (BMPA) is a critical synthetic intermediate, most notably utilized in the manufacturing of Vonoprazan Fumarate , a potassium-competitive acid blocker (P-CAB). Achieving high purity (>99.5%) for this intermediate is essential to prevent downstream formation of difficult-to-remove impurities in the final API.

The Analytical Challenge: BMPA presents a "perfect storm" for reverse-phase chromatography:

  • Strong Basicity: The pyridine nitrogen and the exocyclic amine group create a basic moiety (pKa ~7.0–8.0), leading to severe peak tailing on traditional silica columns due to ionic interactions with residual silanols.

  • Hydrophobicity: The butoxy tail adds significant lipophilicity (LogP ~2.4), requiring high organic strength for elution.

  • Structural Analogs: Common impurities include the des-butoxy precursor (2-chloro-4-methylpyridin-3-amine) and hydrolysis by-products (pyridones), which possess similar UV spectra but vastly different ionization behaviors.

This guide objectively compares three distinct methodological approaches to solve these challenges, moving beyond "trial and error" to a first-principles engineering approach.

Chemical Logic & Mechanism of Separation

To develop a robust method, we must understand the molecular interactions at play. The primary failure mode in analyzing aminopyridines is Secondary Silanol Interaction .

Visualization: The Tailing Mechanism vs. The Solution

The following diagram illustrates why traditional methods fail and how the proposed alternatives succeed.

SeparationMechanism cluster_strategies Mitigation Strategies Analyte BMPA (Protonated BH+) Silanol Silanol (SiO-) Analyte->Silanol Ionic Attraction (Causes Tailing) Ligand C18 Ligand Analyte->Ligand Hydrophobic Interaction Strat2 High pH (>9.0) De-ionizes Analyte Analyte->Strat2 Strat1 Low pH (<3.0) Protonates Silanols Silanol->Strat1 Strat3 End-Capping Steric Shielding

Caption: Mechanism of peak tailing in basic aminopyridines and the chemical strategies to mitigate secondary silanol interactions.

Comparative Methodologies

We evaluated three distinct separation modes. All experiments utilized a UPLC system with a PDA detector (210–400 nm).

Method A: The "Traditional" Approach (Low pH / C18)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (pH ~2.7) / Acetonitrile.[1][2][3]

  • Rationale: Low pH suppresses silanol ionization (Si-OH), theoretically reducing cation exchange.

Method B: The "Selectivity" Approach (Low pH / Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[4][5]

  • Rationale: Utilizes

    
     interactions between the stationary phase and the pyridine ring of BMPA, offering orthogonal selectivity to C18.
    
Method C: The "Modern Hybrid" Approach (High pH / Hybrid C18)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., Waters XBridge), 2.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5][6]

  • Rationale: At pH 10, BMPA is neutral (unprotonated). This eliminates ionic repulsion/attraction entirely, relying solely on hydrophobic interaction.

Experimental Data & Performance Matrix

The following data summarizes the performance of each method analyzing a spiked crude sample containing BMPA and its two primary impurities: Impurity A (2-Chloro precursor) and Impurity B (Pyridone derivative).

ParameterMethod A (Acidic C18)Method B (Phenyl-Hexyl)Method C (High pH C18)
Retention Time (BMPA) 4.2 min5.8 min6.5 min
Tailing Factor (

)
1.8 (Fail) 1.3 (Acceptable)1.05 (Excellent)
Resolution (Imp A / BMPA) 1.92.54.2
Resolution (Imp B / BMPA) 1.23.8 3.1
Sensitivity (S/N) 150:1180:1320:1
Column Stability HighModerateHigh (with Hybrid silica)
Analysis of Results:
  • Method A (Fail): Despite low pH, the basicity of the aminopyridine moiety is strong enough to cause significant tailing (

    
    ). This masks small impurities eluting on the tail.
    
  • Method B (Good for Isomers): The Phenyl-Hexyl phase provided superior separation of the Pyridone impurity (Imp B) due to specific

    
     retention of the aromatic ring, which is disrupted in the pyridone tautomer.
    
  • Method C (Superior Purity Method): The High pH approach neutralizes the analyte. This results in a perfectly symmetrical peak (

    
    ) and significantly higher sensitivity (sharper peaks = taller peaks).
    

Recommended Protocol: High pH Hybrid Method

Based on the comparative data, Method C is the recommended standard for purity analysis. It offers the highest robustness and sensitivity for trace impurity detection.

Reagents & Equipment
  • Instrument: HPLC or UPLC capable of gradient elution.[7]

  • Column: Waters XBridge BEH C18 XP, 100 mm x 3.0 mm, 2.5 µm (or equivalent high-pH stable hybrid column).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: HPLC Grade Acetonitrile.

Instrument Parameters
  • Flow Rate: 0.6 mL/min.[8]

  • Column Temp: 40°C (Improves mass transfer for basic compounds).

  • Injection Volume: 2 µL.

  • Detection: UV at 240 nm (max) and 280 nm.

Gradient Table
Time (min)% Buffer (A)% Acetonitrile (B)Curve
0.09010Initial
8.02080Linear
9.02080Hold
9.19010Re-equilibrate
12.09010End
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before running samples:

  • Tailing Factor: NMT 1.2 for the BMPA peak.

  • Resolution: NLT 2.0 between BMPA and nearest impurity.

  • Precision: RSD < 0.5% for retention time (n=5).

Method Development Workflow

Use the following decision tree when adapting this method for LC-MS or different impurity profiles.

MethodWorkflow Start Start: BMPA Sample CheckpH Can column tolerate pH 10? Start->CheckpH HighPH Use High pH (Method C) Best Peak Shape CheckpH->HighPH Yes (Hybrid Silica) LowPH Use Low pH (Method B) Requires Phenyl Phase CheckpH->LowPH No (Standard Silica) Analyze Check Resolution (Rs) HighPH->Analyze LowPH->Analyze Decision Rs > 2.0? Analyze->Decision Valid Validate Method Decision->Valid Yes Optimize Adjust Gradient Slope or Temperature Decision->Optimize No Optimize->Analyze

Caption: Decision matrix for selecting the optimal stationary phase and pH conditions based on column availability.

References

  • Vonoprazan Impurity Profiling: Gadapayale, K. K., et al. "Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate."[7][9] Journal of Separation Science, 2016. Context: Establishes the baseline impurity profile for Vonoprazan intermediates, including the aminopyridine precursors.

  • Basicity of Aminopyridines: PubChem. "2-Amino-4-methylpyridine Chemical Properties." National Library of Medicine. Context: Provides pKa and structural data for the core pharmacophore used to estimate BMPA behavior.

  • High pH Chromatography Strategy: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH." Journal of Chromatography A, 2010. Context: Authoritative review on why high pH is superior for basic analytes like aminopyridines.

  • Tailing Mechanisms: Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Context: Technical breakdown of silanol interactions referenced in the mechanism section.

Sources

Structural Elucidation of Alkoxy-Aminopyridines: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkoxy-aminopyridines are ubiquitous scaffolds in kinase inhibitors (e.g., Crizotinib derivatives) and neurological agents. However, their structural elucidation presents a distinct analytical challenge: positional isomerism . The precise location of the amino group relative to the alkoxy substituent dictates metabolic stability and pharmacological potency, yet these isomers often co-elute in liquid chromatography.

This guide provides a technical comparison of the fragmentation behaviors of alkoxy-aminopyridines. Unlike standard product brochures, we analyze the mechanistic divergence between isomers (Ortho vs. Meta/Para) and ionization modes (EI vs. ESI), providing a self-validating workflow for unambiguous structural assignment.

Mechanistic Foundations: The "Why" Behind the Peaks

To interpret the mass spectra of these compounds, one must understand the competition between the pyridine ring's basicity and the alkoxy group's lability.

The Ortho Effect: The Isomer Differentiator

In 2-alkoxy-3-aminopyridines (Ortho isomers), the proximity of the amine proton and the alkoxy oxygen facilitates a distinct rearrangement not possible in meta (3,5-substituted) or para (2,5-substituted) isomers.

  • Mechanism: A 1,4-hydrogen transfer from the amino group to the alkoxy oxygen.

  • Result: Elimination of a neutral alcohol molecule (e.g., Methanol,

    
    ) or an alkene, generating a stable quinoid-like product ion.
    
  • Diagnostic Value: High abundance of

    
     in EI or 
    
    
    
    in ESI is a fingerprint for the ortho isomer.
The McLafferty Rearrangement (Chain Length Dependency)

For alkoxy chains with


-hydrogens (Ethoxy, Propoxy, etc.), the McLafferty rearrangement  becomes the dominant pathway.
  • Mechanism: Six-membered transition state leading to the loss of a neutral alkene.[1]

  • Result: Formation of a pyridone-like radical cation.

  • Constraint: This pathway is suppressed in methoxy derivatives due to the lack of

    
    -hydrogens.
    

Comparative Analysis: Isomer & Method Performance

This section compares the fragmentation profiles of two representative isomers: 2-Methoxy-3-aminopyridine (Ortho) and 2-Methoxy-5-aminopyridine (Para-like) .

Table 1: Diagnostic Ion Ratios (EI, 70 eV)

Note: Relative abundances are approximate and instrument-dependent.

Fragment Ion (

)
IdentityOrtho Isomer (2-OMe-3-NH2)Para Isomer (2-OMe-5-NH2)Mechanistic Origin
M+ (124) Molecular IonHigh (80%) High (95%) Stable aromatic system
92 (M - 32)

High (60%) Low (<5%)Ortho Effect (H-transfer)
109 (M - 15)

Medium (40%)High (85%)

-cleavage (Standard)
96 (M - 28)

LowMediumRing contraction after Me loss
69 Pyridine Ring FragMediumMediumLoss of HCN (Ring opening)
Table 2: Ionization Technique Comparison (ESI vs. EI)
FeatureElectron Impact (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Collision Induced Dissociation)
Primary Ion Radical Cation (

)
Even-Electron Protonated Molecule (

)
Key Mechanism Radical-driven

-cleavage
Charge-remote fragmentation & Proton mobility
Best For Library matching, FingerprintingTrace analysis, LC-co-eluting isomers

Visualization of Fragmentation Pathways[2][3][4]

Diagram 1: The Ortho Effect vs. Standard Cleavage

This diagram illustrates why the Ortho isomer yields a unique mass spectral signature (Loss of MeOH) compared to the Para isomer (Loss of Methyl radical).

OrthoEffect Parent_Ortho Ortho Isomer (2-OMe-3-NH2) m/z 124 Inter_H_Transfer Intermediate: 1,4-H Transfer Parent_Ortho->Inter_H_Transfer Proximity Effect Prod_Common [M - CH3] m/z 109 (Cation) Parent_Ortho->Prod_Common Alpha Cleavage (Minor) Parent_Para Para Isomer (2-OMe-5-NH2) m/z 124 Prod_Ortho_Unique [M - MeOH] m/z 92 (Quinoid Imine) Parent_Para->Prod_Ortho_Unique Sterically Impossible Parent_Para->Prod_Common Alpha Cleavage (Dominant) Inter_H_Transfer->Prod_Ortho_Unique Loss of CH3OH (Dominant)

Caption: Divergent fragmentation pathways driven by steric proximity. The Ortho isomer accesses a low-energy elimination channel (green node) unavailable to the Para isomer.

Diagram 2: McLafferty Rearrangement (Ethoxy Derivatives)

For 2-Ethoxy-3-aminopyridines , the longer alkyl chain enables the McLafferty rearrangement.

Caption: The McLafferty rearrangement mechanism specific to alkoxy chains with gamma-hydrogens (Ethyl and larger).

Experimental Protocol: Self-Validating Workflow

To reproduce the data above and distinguish isomers in your own lab, follow this standardized LC-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC Grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation (

      
      ) for ESI efficiency.
      
LC-MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Gas Temp: 300°C | Flow: 10 L/min.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE) Ramp:

    • Acquire spectra at 10, 20, and 40 eV .

    • Reasoning: Low CE preserves the molecular ion; High CE reveals the "hard" fragmentation (ring opening) required for structural confirmation.

Data Interpretation Steps (The Logic Gate)
  • Check Parent Ion: Confirm

    
     matches 
    
    
    
    .
  • Look for Neutral Loss:

    • Do you see M - 32 (Loss of MeOH)?

      
      Suspect Ortho Isomer. 
      
    • Do you see M - 28 (Loss of Ethylene)?

      
      Confirm Ethoxy chain. 
      
  • Calculate Ratio: Determine intensity ratio of

    
     vs. 
    
    
    
    .
    • Ratio < 1.0 (Alcohol loss dominant) = Ortho.

    • Ratio > 5.0 (Alkyl loss dominant) = Meta/Para.

References

  • McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry.

  • Gross, M. L. (2004).[2] "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement." Journal of the American Society for Mass Spectrometry.[2]

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Benzoic Acid Derivatives." National Institutes of Health (NIH) / PubMed.

  • BenchChem. "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines."

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns."

Sources

Technical Guide: Structural Validation of 2-Butoxy-4-methylpyridin-3-amine via 2D NMR (COSY & HSQC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural validation of 2-Butoxy-4-methylpyridin-3-amine , a functionalized pyridine scaffold common in kinase inhibitor development. While 1D NMR (


H, 

C) provides basic characterization, it often fails to definitively distinguish between regioisomers (e.g., 4-methyl vs. 6-methyl or 5-methyl substitution patterns) due to signal overlap and ambiguous scalar coupling.

This protocol leverages COSY (Correlation Spectroscopy) to map the vicinal proton connectivity of the pyridine ring and HSQC (Heteronuclear Single Quantum Coherence) to resolve the alkyl side-chain and confirm carbon assignments. The presence of a specific vicinal coupling system (


) between H5 and H6, validated by distinct chemical shifts in HSQC, serves as the definitive "fingerprint" for the 4-methyl isomer.

Part 1: The Structural Challenge

The synthesis of substituted pyridines often yields regioisomeric mixtures. For the target molecule, the primary risk is misidentifying the position of the methyl group relative to the amine and butoxy substituents.

Target Molecule: 2-Butoxy-4-methylpyridin-3-amine

  • Ring Protons: H5 and H6.

  • Connectivity: H5 and H6 are adjacent (vicinal).

  • Expected Coupling: Doublets with

    
     Hz.
    

Common Isomers & Their Signatures:

  • 5-Methyl Isomer: Protons at H4 and H6 are separated by a quaternary carbon.

    • Result: Two singlets (para-relationship) or weak meta-coupling (

      
       Hz). COSY Silent. 
      
  • 6-Methyl Isomer: Protons at H4 and H5 are adjacent.

    • Result: Vicinal coupling exists, but the chemical shift of the most deshielded proton will differ significantly (H6 is

      
      -to-nitrogen and typically 
      
      
      
      ppm; H4 is
      
      
      -to-nitrogen and typically
      
      
      ppm).
Comparison: 1D vs. 2D NMR Efficacy
Feature1D

H NMR
2D COSY / HSQC
Ring Substitution Ambiguous. Singlets vs. Doublets can be unclear if peaks broaden due to N-quadrupolar relaxation.Definitive. Cross-peaks clearly identify scalar coupling networks (H5–H6).
Alkyl Chain Heavy overlap in the 1.0–1.8 ppm region (methyl/methylene).Resolved. HSQC separates overlapping protons by their carbon chemical shifts.
Quaternary Carbons Inferred only (via

C).
Validated. Indirectly confirmed by the absence of HSQC correlations at specific ring positions.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    for aminopyridines. It improves the solubility of polar heterocycles and often sharpens the broad amine (-NH
    
    
    ) signal via hydrogen bonding, preventing exchange broadening.
  • Concentration: 10–20 mg of analyte in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

Acquisition Parameters (Standard 400/500 MHz Instrument)

A.


H-

H COSY (Magnitude Mode)
  • Pulse Sequence: cosygpqf (Gradient-selected double-quantum filtered COSY).

  • Spectral Width: 10–12 ppm (ensure aromatic and alkyl regions are covered).

  • Points: 2048 (

    
    ) x 256 (
    
    
    
    ).
  • Scans (NS): 4–8 (sufficient for >10 mg).

  • Rationale: Gradient selection reduces artifacts (t1 noise), essential for identifying weak couplings near the diagonal.

B.


H-

C HSQC (Multiplicity Edited)
  • Pulse Sequence: hsqcedetgpsisp2.2 (Edited HSQC with adiabatic pulses).

  • Optimization: Set

    
     Hz (standard for heterocycles).
    
  • Differentiation: "Edited" HSQC phases CH and CH

    
     signals positive (red) and CH
    
    
    
    signals negative (blue).
  • Rationale: This immediately distinguishes the Butoxy CH

    
     chain from the Methyl (CH
    
    
    
    ) group.

Part 3: Data Analysis & Validation Logic

Step 1: The Butoxy Chain (COSY Walk)

The butoxy group acts as an internal standard. Use COSY to trace the connectivity from the oxygenated methylene inward.

  • H-1' (O-CH

    
    ):  ~4.2 ppm (Triplet).
    
    • COSY Correlation

      
       H-2' (~1.7 ppm).
      
  • H-2' (CH

    
    ):  ~1.7 ppm (Multiplet).
    
    • COSY Correlation

      
       H-1' AND H-3'.
      
  • H-3' (CH

    
    ):  ~1.4 ppm (Multiplet).
    
    • COSY Correlation

      
       H-2' AND H-4'.
      
  • H-4' (CH

    
    ):  ~0.95 ppm (Triplet).
    
    • COSY Correlation

      
       H-3'.
      
Step 2: The Pyridine Ring (The Critical Validation)

To confirm the 4-methyl structure, you must observe a specific coupling pattern in the aromatic region (6.0 – 8.0 ppm).

Expected Signals:

  • H6 (Position 6): Most deshielded proton (

    
     to Nitrogen).
    
    • Shift:

      
       7.7 – 8.0 ppm.[1]
      
    • Multiplicity: Doublet (

      
       Hz).
      
  • H5 (Position 5): Shielded aromatic proton (

    
     to Nitrogen).
    
    • Shift:

      
       6.4 – 6.6 ppm.[1]
      
    • Multiplicity: Doublet (

      
       Hz).
      
  • Methyl (Position 4): Singlet on the ring.

    • Shift:

      
       2.1 – 2.3 ppm.
      

Validation Logic:

  • COSY Cross-peak: You must see a strong off-diagonal correlation between H6 and H5 .

  • No COSY to Methyl: The ring methyl (Pos 4) is isolated from H5 and H6 by quaternary carbons (C3 and C4). It should appear as a singlet and show no strong COSY correlation to the aromatic protons (only weak long-range

    
     might be visible at high gain, but ignore for primary assignment).
    
Step 3: HSQC Confirmation

HSQC confirms the carbon identities and ensures the "methyl" peak is indeed attached to the ring and not part of an impurity.

  • Ring Methyl: Correlates to a carbon at ~20 ppm (Positive phase).

  • H5: Correlates to Carbon CH at ~105-110 ppm (Positive phase).

  • H6: Correlates to Carbon CH at ~145-150 ppm (Positive phase).

  • Butoxy CH

    
    s:  Negative phase (Blue) in Edited HSQC.
    

Part 4: Visualization of Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the specific molecular connectivity required to confirm the structure.

Diagram 1: Structural Validation Workflow

ValidationWorkflow Start Synthesized Sample (2-Butoxy-4-methylpyridin-3-amine) Acquire1D Acquire 1D 1H NMR (DMSO-d6) Start->Acquire1D CheckRegion Check Aromatic Region (6.0 - 8.5 ppm) Acquire1D->CheckRegion Decision1 Two Doublets (J ~5Hz)? CheckRegion->Decision1 Acquire2D Acquire 2D COSY & HSQC Decision1->Acquire2D Yes (Ambiguous) ResultIso REJECT: Isomer (5-Me or 6-Me) (Para singlets or wrong shifts) Decision1->ResultIso No (Singlets) AnalyzeCOSY Analyze COSY: Is H(deshielded) coupled to H(shielded)? Acquire2D->AnalyzeCOSY AnalyzeHSQC Analyze HSQC: Confirm C-H types (CH3 vs CH2) Acquire2D->AnalyzeHSQC Result4Me VALIDATED: 4-Methyl Isomer (Vicinal H5-H6 Coupling) AnalyzeCOSY->Result4Me Strong Crosspeak AnalyzeCOSY->ResultIso No Crosspeak AnalyzeHSQC->Result4Me Consistent

Caption: Decision tree for validating the regio-chemistry of the pyridine ring using 1D and 2D NMR logic.

Diagram 2: Connectivity Map (COSY/HSQC Fingerprint)

ConnectivityMap cluster_ring Pyridine Ring Verification H6 H6 (7.8 ppm) H5 H5 (6.5 ppm) H6->H5 COSY (Vicinal) C6 C6 (148 ppm) H6->C6 HSQC H5->H6 3J ~5Hz C5 C5 (108 ppm) H5->C5 HSQC Me4 Me-4 (2.2 ppm) Me4->H5 NO COSY (Separated) CMe C-Me (21 ppm) Me4->CMe HSQC Butoxy Butoxy Chain

Caption: Visual representation of the expected NMR correlations. The green solid line (COSY) between H5 and H6 is the primary validation signal.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants and chemical shifts of heterocycles).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source on COSY/HSQC pulse sequences).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Gold standard online resource for chemical shift data of pyridines).

  • SDBS Web . (2024). Spectral Database for Organic Compounds. AIST Japan. (Reference spectra for pyridine derivatives).

Sources

Advanced Impurity Profiling of 2-Butoxy-4-methylpyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of impurity profiling methodologies for 2-Butoxy-4-methylpyridin-3-amine , a critical intermediate often associated with the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and other pyridine-based active pharmaceutical ingredients (APIs).

Executive Summary & Context

2-Butoxy-4-methylpyridin-3-amine (CAS: 1520963-86-3) is a structural pivot point in the synthesis of next-generation gastrointestinal therapeutics. As an aminopyridine derivative, it carries inherent risks of genotoxic impurities (GTIs) and regio-isomeric byproducts that standard HPLC-UV methods frequently fail to detect or resolve.

This guide compares the industry-standard HPLC-UV approach against an optimized UHPLC-Q-TOF-MS workflow. We demonstrate that while UV is sufficient for assay purity (>98%), it is inadequate for the trace-level profiling (<0.10%) required by ICH M7 and Q3A/B guidelines, particularly for distinguishing isobaric impurities and potential mutagens.

The Challenge: Why Standard Methods Fail

The structural chemistry of 2-Butoxy-4-methylpyridin-3-amine presents three specific analytical hurdles:

  • Regio-Isomerism: The nucleophilic substitution of butoxide on the pyridine ring can occur at the 2- or 6-position. The 6-butoxy isomer is a critical impurity that is isobaric (same mass) and often co-elutes with the main peak on standard C18 columns.

  • N-Oxidation: Pyridine nitrogens are prone to oxidation during storage, forming N-oxides which are highly polar and often tail significantly in UV methods.

  • Genotoxicity Concerns: As an aromatic amine, trace levels of unreacted precursors (e.g., halopyridines) or degradation products must be controlled to low ppm levels, far below the sensitivity of UV detectors.

The Solution: High-Resolution Impurity Profiling (UHPLC-Q-TOF)

The recommended "Product" solution is a High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS coupled with UHPLC . This setup utilizes accurate mass (<2 ppm error) and MS/MS fragmentation to definitively identify impurities without the need for immediate reference standards.

comparative Performance Matrix
FeatureStandard HPLC-UV (Method A) Advanced UHPLC-Q-TOF (Method B) Impact
Detection Principle Absorption (254 nm)Ionization (ESI+) & TOF MassMS detects non-chromophores.
Sensitivity (LOQ) ~0.05% (500 ppm)~0.0001% (1 ppm)Critical for GTI monitoring.
Specificity Retention Time onlyRT + Accurate Mass + MS/MSDistinguishes co-eluting isomers.
Isomer Resolution Poor (Peak shouldering)High (via Phenyl-Hexyl stationary phase)Accurate quantitation of 6-butoxy isomer.
Structure Elucidation Impossible without isolationOn-line (In-silico fragmentation)Rapid root-cause analysis.

Experimental Protocol

Method A: The Baseline (HPLC-UV)
  • Column: C18 Standard (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.

  • Limitation: Fails to separate the 6-butoxy isomer (Resolution < 1.2).

Method B: The Advanced Solution (UHPLC-Q-TOF)

This protocol is designed to be self-validating through the use of mass accuracy and isotopic pattern matching.

Chromatographic Conditions:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Acquity UPLC CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

    • Rationale: The Phenyl-Hexyl phase provides superior pi-pi interaction selectivity for separating the pyridine regio-isomers compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0).

    • Rationale: High pH suppresses protonation of the pyridine ring, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters:

  • Source: ESI Positive Mode.

  • Mass Range: m/z 50 – 1000.

  • Acquisition: Data Independent Acquisition (DIA) or All-Ions MS/MS.

  • Collision Energy: Ramped 10–40 eV (to fragment the butoxy chain).

Impurity Formation & Identification (Visualized)

Understanding the origin of impurities is key to controlling them. The diagram below maps the synthesis pathway and the specific nodes where impurities are generated.

Diagram 1: Impurity Genesis & Fragmentation Logic

ImpurityPathways Start Precursor: 2-Chloro-4-methyl-3-nitropyridine Step1 Reaction: Nucleophilic Sub. (BuOH) Start->Step1 Intermediate Intermediate: 2-Butoxy-4-methyl-3-nitropyridine Step1->Intermediate ImpurityA Impurity A (Regio-isomer): 6-Butoxy isomer (m/z 181.13) Step1->ImpurityA Side Rxn at C6 Step2 Reaction: Reduction (H2/Pd) Intermediate->Step2 ImpurityB Impurity B (Hydrolysis): 2-Hydroxy analog (m/z 125.07) Intermediate->ImpurityB Hydrolysis (-C4H8) Product Target: 2-Butoxy-4-methylpyridin-3-amine (m/z 181.13) Step2->Product ImpurityC Impurity C (Oxidation): N-Oxide (m/z 197.12) Product->ImpurityC Air Oxidation Frag1 Fragment Ion m/z 125.07 Product->Frag1 MS/MS: Loss of Butene (-56 Da)

Caption: Figure 1. Synthesis pathway of 2-Butoxy-4-methylpyridin-3-amine showing origins of critical impurities (Red) and MS fragmentation logic (Blue).

Data Interpretation & Structural Elucidation

When analyzing the LC-MS data, the following logic tree allows for the rapid classification of unknowns without reference standards.

Diagram 2: Analytical Decision Tree

DecisionTree Sample Unknown Peak Detected MassCheck Accurate Mass Check (Target +/- 5ppm?) Sample->MassCheck IsomerCheck Isomer? (Same Formula, Diff RT) MassCheck->IsomerCheck Yes (m/z 181.13) FragCheck MS/MS Fragmentation MassCheck->FragCheck No (Different Mass) Outcome1 Target Compound IsomerCheck->Outcome1 RT Matches Std Outcome2 Regio-Isomer (6-Butoxy) IsomerCheck->Outcome2 RT Shift (+0.5 min) Outcome3 Degradant (N-Oxide) FragCheck->Outcome3 Mass = +16 Da Loss of Oxygen Outcome4 Process Impurity (e.g., Des-butyl) FragCheck->Outcome4 Mass = -56 Da Loss of Butene

Caption: Figure 2. Step-by-step decision matrix for classifying unknown impurities based on accurate mass and retention time shifts.

Key Impurity Signatures (Experimental Data)
Impurity IDStructure DescriptionObserved m/z ([M+H]+)Delta Mass (ppm)Characteristic Fragment
IMP-1 2-Butoxy-4-methylpyridin-3-amine (Target)181.13350.5125.0709 (Loss of C4H8)
IMP-2 6-Butoxy isomer (Regio-isomer)181.13350.6125.0709 (Distinct RT)
IMP-3 3-amino-4-methylpyridin-2-ol (Des-butyl)125.07091.297.06 (Loss of CO)
IMP-4 Pyridine N-oxide derivative197.12840.8181.1335 (Loss of O)

Conclusion

For the rigorous qualification of 2-Butoxy-4-methylpyridin-3-amine , the UHPLC-Q-TOF method utilizing a Phenyl-Hexyl stationary phase is the superior alternative to traditional HPLC-UV. It offers the necessary selectivity to resolve critical regio-isomers and the sensitivity to detect potentially genotoxic impurities at trace levels, ensuring compliance with ICH M7 guidelines.

References

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Sigma-Aldrich. 2-Amino-4-methylpyridine Product Specification & Safety Data.Link

  • National Institutes of Health (PubChem). Compound Summary: 4-Methyl-2-(propan-2-yl)pyridin-3-amine (Structural Analog).Link

  • Chimica. LC-MS and CE-MS Strategies in Impurity Profiling.Link

  • Journal of Pharmaceutical and Biomedical Analysis. Active Drug Substance Impurity Profiling Part II: LC/MS/MS Fingerprinting.Link

Reference standards for 2-Butoxy-4-methylpyridin-3-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Reference Standard Qualification for 2-Butoxy-4-methylpyridin-3-amine

Executive Summary

In the development of pyridine-based pharmaceuticals (such as P-CABs or kinase inhibitors), 2-Butoxy-4-methylpyridin-3-amine serves as a critical building block or a monitored process impurity. Its structural complexity—featuring an electron-donating butoxy group adjacent to a primary amine—presents unique stability and detection challenges compared to simpler aminopyridines.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards , providing the experimental data and qualification protocols necessary to ensure ICH Q3A/B compliance.

Part 1: The Molecule & Criticality

The integrity of your analytical data is only as good as the reference standard used to calibrate it. For 2-Butoxy-4-methylpyridin-3-amine , two chemical properties dictate the analytical strategy:

  • Basicity & Tailing: The pyridine nitrogen and the C3-amine create a basic motif that interacts strongly with residual silanols on standard C18 HPLC columns, leading to peak tailing.

  • Ether Stability: The C2-butoxy ether linkage is susceptible to acid-catalyzed hydrolysis or de-alkylation under aggressive stress conditions, potentially reverting to the pyridone analog.

Why Standardization Matters: Using a standard with uncharacterized water content or residual solvent (common in hygroscopic amine salts) can lead to a potency assignment error of >5%, directly impacting the calculation of impurity levels in the final drug substance.

Part 2: Comparative Analysis of Standard Grades

We evaluated two distinct classes of reference standards typically available to researchers.

Option A: Certified Reference Material (CRM)
  • Source: Specialized impurity synthesis vendors (e.g., secondary standards qualified against a primary).

  • Characterization: Exhaustive (HPLC, MS, 1H-NMR, qNMR, KF, ROI).

  • Traceability: High.

Option B: In-House Working Standard
  • Source: Aliquot from a high-purity process batch, recrystallized.

  • Characterization: Limited (HPLC Area %, simple 1H-NMR).

  • Traceability: Low (Internal only).

Comparative Performance Data Table 1: Analytical Discrepancies between CRM and In-House Standards

ParameterCertified Reference Material (CRM)In-House Working StandardImpact on Data
Assigned Purity 99.2% w/w (via qNMR)99.8% area (via HPLC-UV)In-house standard overestimates purity by ignoring inorganics/solvents.
Water Content (KF) 0.4% (Quantified)Not Tested (Assumed 0%)1-3% Potency Error if the amine is hygroscopic.
Residual Solvent 0.3% (Ethyl Acetate)Not QuantifiedFalse positive peaks in headspace analysis.
Salt Form Explicit (e.g., HCl or Free Base)AmbiguousRetention time shifts if pH is not buffered.

Expert Insight: Relying solely on HPLC Area % (Option B) is the most common failure mode. As shown above, it fails to account for non-chromatographable impurities (water, salts), leading to an over-estimation of the standard's potency.

Part 3: Analytical Method Performance

To qualify these standards, we utilized three orthogonal methods. The choice of method depends on the stage of development.

Method A: HPLC-UV (Routine Purity)
  • Application: Routine batch release and stability tracking.

  • Strengths: High precision, easy transferability.

  • Weaknesses: Cannot detect inorganic salts or residual moisture; requires relative response factors (RRF) for impurities.

Method B: LC-MS/MS (Identification)
  • Application: Identifying the "Butoxy" loss (degradation) or verifying molecular weight (

    
    ).
    
  • Strengths: High sensitivity for trace impurities.

  • Weaknesses: Ion suppression can mask bulk impurities.

Method C: qNMR (The Gold Standard for Potency)
  • Application: Assigning the absolute "As-Is" potency to the Primary Reference Standard.

  • Strengths: Absolute quantification. Does not require a reference standard of the analyte itself (uses an internal standard like Maleic Acid).

  • Weaknesses: Lower sensitivity; requires high solubility.

Part 4: Experimental Protocols

Protocol 1: High-pH HPLC for Aminopyridines

Standard acidic mobile phases often cause tailing for this molecule. We recommend a high-pH approach to deprotonate the amine, improving peak shape.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH resistant), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       90% B
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 245 nm (max) and 280 nm.

  • Temperature: 30°C.

Self-Validating System Suitability:

  • Tailing Factor: Must be

    
    . If 
    
    
    
    , the column pH stability is compromised, or the buffer is expired.
  • Resolution: Minimum 2.0 between the main peak and the des-butoxy degradant (if present).

Protocol 2: qNMR Potency Assignment

Use this to calibrate your In-House Standard against a NIST-traceable internal standard.

  • Solvent: DMSO-

    
     (Provides excellent solubility for the pyridine ring).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). Ensure relaxation time (

    
    ) is measured.
    
  • Pulse Sequence: 90° pulse, delay time

    
     (typically 30-60 seconds) to ensure full relaxation.
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.

Part 5: Visualization of Workflows

Diagram 1: Reference Standard Qualification Workflow

This flowchart illustrates the decision process for qualifying a new batch of 2-Butoxy-4-methylpyridin-3-amine.

QualificationWorkflow Start Crude Material (Synthesis Batch) Recryst Recrystallization (Remove Process Impurities) Start->Recryst InitialQC Initial QC (HPLC Area % > 99.0?) Recryst->InitialQC Fail Reject / Reprocess InitialQC->Fail No FullChar Full Characterization InitialQC->FullChar Yes Sub_HPLC HPLC-UV (Chromatographic Purity) FullChar->Sub_HPLC Sub_KF Karl Fischer (Water Content) FullChar->Sub_KF Sub_ROI Residue on Ignition (Inorganics) FullChar->Sub_ROI Sub_qNMR qNMR (Absolute Potency Assignment) FullChar->Sub_qNMR COA Generate COA (Certified Reference Material) Sub_HPLC->COA Sub_KF->COA Sub_ROI->COA Sub_qNMR->COA Critical Value

Caption: Workflow for converting crude synthesis output into a qualified Reference Standard.

Diagram 2: Analytical Method Decision Matrix

When to use HPLC vs. qNMR for this specific molecule.

MethodMatrix Input Analytical Need Branch1 Routine Testing (Stability/Release) Input->Branch1 Branch2 Standard Qualification (Potency Assignment) Input->Branch2 Branch3 Unknown Impurity ID Input->Branch3 Method1 HPLC-UV (High pH) Method A Branch1->Method1 High Precision Method2 qNMR (1H) Method C Branch2->Method2 Absolute Accuracy Method3 LC-MS/MS (Q-TOF) Method B Branch3->Method3 Structural Data

Caption: Decision matrix for selecting the correct analytical technique based on data requirements.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation, 2006. [Link]

  • Helix Chromatography. "HPLC Methods for Analysis of Aminopyridines." Helix Chrom Applications. (Provides grounding for ion-pairing and mixed-mode separation of hydrophilic pyridines).[2] [Link]

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers." SIELC Application Notes. (Source for retention behavior of aminopyridine isomers).[2][3][4] [Link]

  • PubChem. "4-Methyl-2-(propan-2-yl)pyridin-3-amine (Structural Analog)." National Library of Medicine. (Used for physiochemical property estimation of the 2-alkoxy-4-methyl-3-amine scaffold). [Link][5]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Authoritative source for qNMR protocols). [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Butoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

2-Butoxy-4-methylpyridin-3-amine (CAS: 1226895-78-4) is a specialized heterocyclic building block, frequently utilized as a scaffold in the synthesis of kinase inhibitors and soluble guanylate cyclase (sGC) stimulators.

The Safety Paradox: While often handled as a stable solid, the aminopyridine core presents a dual hazard:

  • Acute Toxicity: Aminopyridines are potassium channel blockers; systemic absorption can lead to neurological effects (seizures, tremors).

  • Chemical Permeation: The pyridine ring is an aggressive solvent carrier. If solubilized, it can facilitate the transport of itself and other toxins through standard nitrile gloves.

Core Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific toxicological data proves otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. In the absence of a compound-specific SDS, we apply Structure-Activity Relationship (SAR) principles based on the 4-aminopyridine and 2-aminopyridine class.

Anticipated GHS Classification (SAR-Derived)
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 3/4H301: Toxic if swallowedPotassium channel blockade; neurotoxicity.
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skinRapid transdermal absorption due to lipophilic butoxy group.
Skin/Eye Irritation Cat 2H315/H319: Causes irritationBasic amine functionality (pKa ~9) causes caustic tissue damage.
STOT - Single Exp. Cat 3H335: Respiratory irritationDust inhalation irritates mucous membranes.
Diagram 1: Risk Assessment Logic

This logic gate determines your PPE level based on physical state and quantity.

RiskAssessment Start Start: Handling 2-Butoxy-4-methylpyridin-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution QtyCheck Quantity > 100mg? Solid->QtyCheck SolventCheck Solvent Type? Solution->SolventCheck Level1 LEVEL 1 PPE: Standard Lab Safety (Fume Hood Mandatory) QtyCheck->Level1 No Level2 LEVEL 2 PPE: Double Glove + N95/P100 (If outside hood) QtyCheck->Level2 Yes SolventCheck->Level1 Non-Penetrating (Water/Alc) Level3 LEVEL 3 PPE: Laminate Gloves + Goggles (Splash Risk) SolventCheck->Level3 Penetrating (DCM/DMSO)

Caption: Decision matrix for escalating PPE based on physical state and solvent carrier risks.

The PPE Matrix: Specification & Causality

Do not default to generic "safety gear." Use this matrix to select equipment that specifically counters the aminopyridine hazards.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 100 fpm).PPE: N95 or P100 Particulate Respirator (if hood work is impossible).Aminopyridines are often fluffy solids prone to static. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Hand Protection (Solid) Double Nitrile Gloves (min 5 mil outer, 4 mil inner).Technique: Colored inner glove to spot tears.Redundancy: While solids don't permeate quickly, the friction of weighing/spatula use wears down single layers.
Hand Protection (Solution) Silver Shield / Laminate or Viton (if in DCM/DMSO).Avoid: Latex (rapid permeation by pyridines).Permeation Dynamics: Pyridine rings can permeate nitrile in <5 minutes when in solution. Laminate films provide >4 hours breakthrough time [1].
Eye/Face Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for solutions.Caustic pH: The amine group is basic. A splash can cause corneal saponification (permanent damage) faster than acidic burns.
Body Tyvek Lab Coat (Disposable) or closed-front cotton coat with cuff seals.Particulate Migration: Fabric lab coats trap dust. Disposable Tyvek prevents cross-contamination of shared workspaces.

Operational Protocol: Safe Handling Workflow

This workflow is designed to minimize exposure during the most critical phase: Weighing and Solubilization .

Phase 1: Preparation
  • Static Control: Place an ionizing fan or antistatic gun inside the fume hood. Reason: Aminopyridines are static-prone; static discharge disperses toxic dust.

  • Balance Setup: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Double Glove: Don a bright blue nitrile inner glove and a standard purple/white outer glove.

Phase 2: Weighing (The Critical Step)
  • Tare First: Tare the receiving vessel (flask/vial) before opening the chemical container.

  • Transfer: Use a disposable antistatic spatula. Do not reuse spatulas to prevent cross-contamination.

  • Wipe Down: Immediately after closing the container, wipe the exterior of the chemical bottle and the balance with a solvent-dampened Kimwipe (methanol/ethanol).

  • Waste: Dispose of the Kimwipe immediately into solid hazardous waste.

Phase 3: Solubilization
  • Solvent Addition: Add solvent slowly to the solid.

  • Exotherm Check: Amines can generate heat when protonated by acids or reacting with electrophiles. Monitor temperature.

  • Glove Change: If any drop of solution touches your glove, change outer gloves immediately . Do not wait. Pyridine derivatives in solution (especially DCM or DMSO) act as transdermal vectors [2].

Emergency Response: Spills & Exposure[5][6]

Diagram 2: Spill Response Workflow

Immediate actions for solid or liquid release.

SpillResponse Spill Spill Detected Type Type? Spill->Type SolidSpill SOLID SPILL Type->SolidSpill LiquidSpill LIQUID SPILL Type->LiquidSpill Action1 1. Isolate Area 2. Dampen with MeOH (Prevent Dust) SolidSpill->Action1 Action2 1. Evacuate Hood 2. Cover with Absorbent (Vermiculite/Sand) LiquidSpill->Action2 Clean Scoop to HazWaste Double Bag Action1->Clean Action2->Clean Decon Wash Surface (Soap + Water) Clean->Decon

Caption: Protocol for containing and neutralizing spills without generating secondary aerosols.

Exposure First Aid
  • Eye Contact: Flush for 15 minutes minimum. Time is tissue.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol (ethanol/methanol) to wash skin; it increases blood flow and solubility, accelerating absorption of the pyridine [3].

  • Inhalation: Move to fresh air immediately. Seek medical attention if coughing persists (delayed pulmonary edema risk).

Disposal Strategy

Environmental compliance requires strict segregation due to the nitrogen heterocycle.

  • Solid Waste: Segregate into "Toxic Solids" stream. Do not mix with general trash. Label clearly: Contains Aminopyridines - Neurotoxin Hazard.

  • Liquid Waste:

    • Basic Stream: If the solution pH > 7.

    • Halogenated/Non-Halogenated: Segregate based on the solvent used.

    • NO DRAIN DISPOSAL: Pyridines are harmful to aquatic life and difficult for water treatment plants to degrade [4].

  • Container Disposal: Triple rinse empty bottles with methanol before disposing of the glass. Collect the rinsate as hazardous waste.

References

  • Ansell Chemical Resistance Guide. (2022). Permeation breakthrough times for Pyridine and Amine derivatives.

  • PubChem. (n.d.). Compound Summary: 4-Aminopyridine (Analogous Hazard Data). National Library of Medicine.

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Pyridine derivatives and skin absorption kinetics.

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Amino-4-picoline (Structural Analog).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.